5,6-Dimethoxybenzo[d]thiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-7-3-6-9(13-5-10-6)4-8(7)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXKRZZFKJHDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483319 | |
| Record name | 5,6-dimethoxyBenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58249-69-7 | |
| Record name | 5,6-dimethoxyBenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5,6-Dimethoxybenzo[d]thiazol-2-amine from 3,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5,6-Dimethoxybenzo[d]thiazol-2-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 3,4-dimethoxyaniline. The core of this synthesis lies in the well-established Jacobson-Hugershoff reaction, a reliable method for the formation of the benzothiazole ring system. This document details the underlying chemical principles, a comprehensive experimental protocol, and the necessary characterization data.
Introduction and Synthetic Strategy
Benzothiazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. The introduction of methoxy substituents on the benzene ring, as in 5,6-Dimethoxybenzo[d]thiazol-2-amine, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for drug design.
The primary synthetic route to 5,6-Dimethoxybenzo[d]thiazol-2-amine from 3,4-dimethoxyaniline involves an electrophilic cyclization reaction with potassium thiocyanate in the presence of an oxidizing agent, typically bromine, in a suitable solvent like glacial acetic acid. This one-pot reaction proceeds through the in-situ formation of a thiocyanogen species, which then reacts with the aniline to form a thiourea intermediate, followed by intramolecular cyclization to yield the desired 2-aminobenzothiazole derivative.[1]
Experimental Protocol
This section provides a detailed methodology for the synthesis of 5,6-Dimethoxybenzo[d]thiazol-2-amine.
Materials:
-
3,4-Dimethoxyaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Ethanol (for recrystallization)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Buchner funnel and flask
-
Standard laboratory glassware
-
pH paper or meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxyaniline (1.0 equivalent) and potassium thiocyanate (2.0-2.2 equivalents) in glacial acetic acid. The flask should be cooled in an ice bath to maintain a temperature of 0-5 °C.
-
Addition of Bromine: While stirring vigorously, add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise from the dropping funnel. The addition should be slow to maintain the reaction temperature below 10 °C. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Reaction Progression: After the initial stirring in the ice bath, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-16 hours to ensure the completion of the cyclization.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product. Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water to remove any inorganic salts and impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5,6-Dimethoxybenzo[d]thiazol-2-amine.
-
Drying: Dry the purified product under vacuum to obtain a stable solid.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 5,6-Dimethoxybenzo[d]thiazol-2-amine.
| Parameter | Value |
| Starting Material | 3,4-Dimethoxyaniline |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Reagents | Potassium Thiocyanate, Bromine |
| Product | 5,6-Dimethoxybenzo[d]thiazol-2-amine |
| Molecular Formula | C₉H₁₀N₂O₂S |
| Molecular Weight | 210.25 g/mol |
| Reaction Conditions | |
| Solvent | Glacial Acetic Acid |
| Temperature | 0-5 °C (initial), then room temp. |
| Reaction Time | 14-19 hours |
| Expected Outcome | |
| Yield | 60-75% (typical) |
| Melting Point | 218-220 °C |
| Appearance | Off-white to pale yellow solid |
Mandatory Visualizations
Diagram 1: Synthetic Workflow
References
An In-depth Technical Guide to 5,6-Dimethoxybenzo[d]thiazole
CAS Number: 58249-69-7
This technical guide provides a comprehensive overview of 5,6-Dimethoxybenzo[d]thiazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, synthesis, and its emerging role as a scaffold for antiviral agents.
Core Properties and Data
This compound is a benzothiazole derivative characterized by the presence of two methoxy groups on the benzene ring. These functional groups significantly influence the molecule's electronic properties and biological activity.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quantitative look at its characteristics.
| Property | Value |
| CAS Number | 58249-69-7 |
| Molecular Formula | C₉H₉NO₂S |
| Molecular Weight | 195.24 g/mol |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 300.1±22.0 °C at 760 mmHg |
| Flash Point | 135.3±22.3 °C |
| LogP | 1.75 |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
| PSA (Polar Surface Area) | 59.59 Ų |
Spectral Data
| Spectroscopic Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzothiazole ring system and singlets for the two methoxy groups. |
| ¹³C NMR | Resonances for the carbon atoms of the benzothiazole core and the two methoxy groups. |
| FT-IR (cm⁻¹) | Characteristic peaks for C-H aromatic stretching, C=N stretching of the thiazole ring, and C-O stretching of the methoxy groups. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a key area of interest for medicinal chemists. While a specific, detailed protocol for the parent compound is not widely published, general methods for benzothiazole synthesis can be adapted. A common approach involves the condensation of an appropriately substituted o-aminothiophenol with a suitable electrophile.
A plausible synthetic route for this compound would start from 4,5-dimethoxy-2-nitroaniline, which would first be reduced to 1,2-diamino-4,5-dimethoxybenzene. This intermediate could then be cyclized with a reagent such as formic acid or a derivative to form the thiazole ring.
Derivatives of this compound, particularly 5,6-dimethoxybenzo[d]thiazol-2-amine, have been synthesized and utilized as building blocks.[1] The general experimental protocol for the synthesis of these derivatives involves the coupling of the 2-amino group with various carboxylic acids.
General Experimental Protocol for Amide Coupling:
-
Reaction Setup: To a solution of 5,6-dimethoxybenzo[d]thiazol-2-amine in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).
-
Addition of Carboxylic Acid: The desired carboxylic acid is then added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove water-soluble impurities. The crude product is purified by column chromatography to yield the desired amide derivative.
Biological Activity and Signaling Pathways
Derivatives of this compound have emerged as promising allosteric inhibitors of viral proteases, particularly the NS2B/NS3 protease of Dengue (DENV) and Zika (ZIKV) viruses.[1][2] This protease is essential for the replication of these viruses, making it a prime target for antiviral drug development.
Mechanism of Action: Allosteric Inhibition of Viral Protease
The benzothiazole-based inhibitors do not bind to the active site of the protease but rather to an allosteric site. This binding induces a conformational change in the enzyme, leading to a loss of its catalytic activity. This mechanism of action is advantageous as it can be less susceptible to resistance mutations that often occur in the active site.[2][3][4]
The following diagram illustrates the allosteric inhibition of the Dengue virus NS2B/NS3 protease by a this compound derivative.
Experimental Workflow for Antiviral Activity Screening
The evaluation of novel benzothiazole derivatives for their antiviral activity typically follows a structured workflow, from initial compound synthesis to cell-based assays.
This workflow begins with the chemical synthesis of a library of this compound derivatives. These compounds are then tested in in vitro assays to measure their ability to inhibit the target viral protease. Compounds showing significant inhibition are further evaluated to determine their half-maximal inhibitory concentration (IC50). Promising candidates are then tested in cell-based assays to confirm their antiviral activity in a more biologically relevant system. Concurrently, cytotoxicity assays are performed to ensure that the antiviral effects are not due to general toxicity to the host cells. Finally, the most potent and non-toxic compounds are identified as lead candidates for further drug development.
References
- 1. Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease | MDPI [mdpi.com]
- 2. SAR of novel benzothiazoles targeting an allosteric pocket of DENV and ZIKV NS2B/NS3 proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel dengue virus NS2B/NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Insights into 5,6-Dimethoxybenzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of the spectroscopic characteristics of 5,6-Dimethoxybenzo[d]thiazole. Due to a scarcity of directly published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds. It also includes comprehensive, generalized experimental protocols for the acquisition of spectroscopic data and a representative synthetic workflow.
Spectroscopic Data Analysis
The following sections provide predicted spectroscopic data for this compound, offering a quantitative and qualitative fingerprint for its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Integration |
| ~9.0 | Singlet | H-2 (thiazole) | 1H |
| ~7.5 | Singlet | H-4 (aromatic) | 1H |
| ~7.3 | Singlet | H-7 (aromatic) | 1H |
| ~3.9 | Singlet | -OCH₃ (at C-5) | 3H |
| ~3.9 | Singlet | -OCH₃ (at C-6) | 3H |
| Solvent: CDCl₃ or DMSO-d₆, Spectrometer Frequency: 400-600 MHz |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-2 (thiazole) |
| ~152 | C-3a (bridgehead) |
| ~149 | C-5 (aromatic C-O) |
| ~147 | C-6 (aromatic C-O) |
| ~130 | C-7a (bridgehead) |
| ~105 | C-4 (aromatic CH) |
| ~103 | C-7 (aromatic CH) |
| ~56 | -OCH₃ |
| ~56 | -OCH₃ |
| Solvent: CDCl₃ or DMSO-d₆, Spectrometer Frequency: 100-151 MHz |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching (in -OCH₃) |
| ~1600 | C=N stretching (thiazole ring) |
| ~1500, ~1450 | Aromatic C=C stretching |
| ~1250 | Aryl-O stretching (asymmetric) |
| ~1050 | Aryl-O stretching (symmetric) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Assignment |
| [M]⁺ (~195.04) | Molecular ion peak for C₉H₉NO₂S |
| [M-CH₃]⁺ | Loss of a methyl group |
| [M-OCH₃]⁺ | Loss of a methoxy group |
| [M-CO]⁺ | Loss of carbon monoxide from the backbone |
Experimental Protocols
The following sections detail generalized methodologies for the spectroscopic characterization and synthesis of benzothiazole derivatives.
NMR Spectroscopy Protocol
¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 600 MHz).[1]
-
Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[2] Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm.[2]
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For ¹³C NMR, a spectral width of about 200-250 ppm is generally sufficient for aromatic compounds.[2] A relaxation delay of 2-5 seconds is recommended for accurate signal integration.[2]
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm).[1] The multiplicities of the signals (e.g., singlet, doublet, triplet) and the coupling constants (J) in Hertz (Hz) are determined from the ¹H NMR spectrum.[1]
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, a small amount of the compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹.[3]
-
Data Analysis: The positions of the absorption bands are identified and assigned to the corresponding functional group vibrations.
Mass Spectrometry Protocol
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[4]
-
Ionization: Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions.[4]
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Synthesis and Characterization Workflow
A general workflow for the synthesis and characterization of a benzothiazole derivative is depicted below. This process typically starts with the synthesis of the core heterocyclic structure, followed by purification and comprehensive spectroscopic analysis to confirm its identity and purity.
Caption: General workflow for the synthesis and spectroscopic characterization of a benzothiazole derivative.
References
An In-depth Technical Guide to the Synthesis of 5,6-Dimethoxybenzo[d]thiazole: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dimethoxybenzo[d]thiazole is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation, with a focus on readily accessible starting materials. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its synthesis in a laboratory setting. The primary synthetic strategy discussed involves a three-step sequence starting from 3,4-dimethoxyaniline: formation of N-(3,4-dimethoxyphenyl)thiourea, its subsequent oxidative cyclization to 2-amino-5,6-dimethoxybenzo[d]thiazole, and a final deamination step to yield the target compound.
Introduction
Benzothiazoles are a class of bicyclic heterocyclic compounds that are integral to numerous pharmacologically active molecules. Their derivatives have been reported to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 5,6-dimethoxy substitution pattern on the benzothiazole ring is of particular interest as it is found in compounds evaluated for the treatment of various diseases, including cancer and neurodegenerative disorders. This guide details the key starting materials and synthetic transformations required to produce this compound.
Synthetic Pathways and Starting Materials
The most common and practical approach to the synthesis of this compound commences with the commercially available starting material, 3,4-dimethoxyaniline. The synthetic sequence can be logically divided into three primary stages:
-
Thiourea Formation: Conversion of 3,4-dimethoxyaniline to N-(3,4-dimethoxyphenyl)thiourea.
-
Oxidative Cyclization: Ring closure of the thiourea intermediate to form the 2-amino-5,6-dimethoxybenzo[d]thiazole core.
-
Deamination: Removal of the 2-amino group to afford the final this compound.
An alternative, though less common, route could involve the use of 4,5-dimethoxy-2-nitroaniline as a starting material. This would necessitate a reduction of the nitro group to an amine, followed by cyclization with a suitable thiocarbonyl equivalent.
Below is a graphical representation of the primary synthetic workflow.
chemical structure and IUPAC name of 5,6-Dimethoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxybenzo[d]thiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with two methoxy groups. The benzothiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, proposed synthesis, and potential biological significance of this compound.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of a benzene ring fused to a thiazole ring, with methoxy groups attached at the 5th and 6th positions of the bicyclic system.
Chemical Structure:
IUPAC Name: 5,6-Dimethoxy-1,3-benzothiazole[4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂S | - |
| Molecular Weight | 195.24 g/mol | - |
| CAS Number | 58249-69-7 | [5] |
| Appearance | Predicted: Solid | - |
| Melting Point | Not reported | - |
| Boiling Point | Predicted: 300.1 ± 22.0 °C at 760 mmHg | - |
| Density | Predicted: 1.3 ± 0.1 g/cm³ | - |
| LogP | Predicted: 1.75 | - |
| Solubility | Predicted: Poorly soluble in water; soluble in organic solvents like DMSO and DMF. | [6] |
Spectroscopic Data (Predicted)
| Technique | Predicted Data |
| ¹H-NMR | Aromatic protons on the benzene ring are expected to appear as singlets or doublets in the aromatic region. The proton on the thiazole ring will likely be a singlet at a distinct chemical shift. The methoxy groups will each produce a singlet in the upfield region. The exact chemical shifts and coupling constants would require experimental determination. |
| ¹³C-NMR | Nine distinct carbon signals are expected. The chemical shifts will be influenced by the methoxy groups, the nitrogen and sulfur heteroatoms, and the aromatic system. |
| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching, C=N stretching of the thiazole ring, C-O stretching of the methoxy groups, and C-S stretching are anticipated. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z ≈ 195 would be expected, corresponding to the molecular weight of the compound. |
Experimental Protocols: Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be proposed based on established methods for the synthesis of benzothiazole derivatives. A common and effective method involves the condensation of a substituted 2-aminothiophenol with a suitable cyclizing agent.
Proposed Synthesis of this compound:
This proposed two-step synthesis starts from the commercially available 4,5-dimethoxyaniline.
Step 1: Synthesis of 2-amino-4,5-dimethoxybenzenethiol
-
Thiocyanation: 4,5-dimethoxyaniline is reacted with ammonium thiocyanate in the presence of a halogen, such as bromine or iodine, in a suitable solvent like acetic acid. This introduces a thiocyanate group at the ortho position to the amino group.
-
Reduction: The resulting 2-amino-4,5-dimethoxyphenyl thiocyanate is then reduced to the corresponding thiol. This can be achieved using a reducing agent like sodium borohydride or lithium aluminum hydride.
Step 2: Cyclization to this compound
-
The 2-amino-4,5-dimethoxybenzenethiol is reacted with formic acid.
-
The reaction mixture is heated under reflux for several hours.
-
Upon cooling, the product, this compound, is expected to precipitate and can be purified by recrystallization.
Biological Significance and Potential Applications
The benzothiazole nucleus is a key structural motif in a variety of biologically active compounds.[1][2][3] The introduction of methoxy groups at the 5 and 6 positions can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Anticancer Activity: Many substituted benzothiazoles have demonstrated potent anticancer activity.[7] For instance, derivatives of 2-(4-aminophenyl)benzothiazole have shown promising results against various cancer cell lines. The methoxy groups on the benzene ring of this compound may modulate its interaction with biological targets and could be explored for potential antiproliferative effects.
-
Antiviral Activity: A derivative of the closely related 5,6-dihydroxybenzo[d]thiazole-2-amine has been identified as an allosteric inhibitor of the NS2B/NS3 protease of both Dengue and Zika viruses, highlighting the potential of this scaffold in the development of antiviral agents.[8]
-
Antimicrobial Activity: Benzothiazole derivatives are known to possess antibacterial and antifungal properties. The specific substitution pattern of this compound could confer activity against various microbial strains.
Signaling Pathways and Experimental Workflows
To visualize the proposed synthesis, a logical workflow diagram is provided below. As specific signaling pathway interactions for this compound are not yet elucidated, a general representation of a potential mechanism of action for benzothiazole derivatives is also included.
Caption: Proposed two-step synthesis of this compound.
Caption: General mechanism of action for biologically active benzothiazoles.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. ijpsr.com [ijpsr.com]
- 4. Showing Compound Benzothiazole (FDB010915) - FooDB [foodb.ca]
- 5. 58249-69-7|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Enduring Legacy of Benzothiazole: A Technical Guide to its Discovery, History, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rich history and scientific evolution of benzothiazole and its derivatives. From its initial discovery in the late 19th century to its current prominence as a "privileged scaffold" in medicinal chemistry, this document provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable heterocyclic compound.
A Historical Overview: From Industrial Applications to a Privileged Scaffold in Medicine
The journey of the benzothiazole scaffold began in 1879 when A.W. Hofmann reported the first synthesis of 2-substituted benzothiazoles.[1] However, it was not until 1921 that a significant industrial application for a benzothiazole derivative emerged, with 2-mercaptobenzothiazoles being identified as highly effective vulcanization accelerators for rubber.[2] The parent benzothiazole molecule was isolated much later, in 1967, from the volatiles of American cranberries.[2]
The latter half of the 20th century marked a paradigm shift in the perception of benzothiazoles. Researchers began to uncover their vast pharmacological potential, leading to the exploration and development of a wide array of derivatives with diverse biological activities. This established the benzothiazole core as a "privileged scaffold" in medicinal chemistry. Today, benzothiazole derivatives are integral components of numerous therapeutic agents and are actively researched for their potential in treating a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][3]
Synthesis of the Benzothiazole Core: Key Methodologies
The construction of the benzothiazole ring system is a cornerstone of its chemistry. The most common and versatile method involves the condensation of 2-aminothiophenol with various electrophilic partners, such as aldehydes, carboxylic acids, and acyl chlorides.
General Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aromatic Aldehydes
This protocol describes a common and efficient method for the synthesis of 2-aryl-substituted benzothiazoles.
Experimental Protocol:
-
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Solvent (e.g., Dichloromethane, Ethanol, or Dimethylformamide)
-
Oxidizing agent (e.g., Air, Hydrogen Peroxide)
-
4Å Molecular Sieves (optional, as a dehydrating agent)
-
Catalyst (optional, e.g., acid or base)
-
-
Procedure:
-
To a stirred solution of an aromatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml), 4Å molecular sieves (5.0 g) can be added.
-
2-Aminothiophenol (5.0 mmol) is then added dropwise to the mixture, and the reaction is stirred at room temperature for 1.5–2 hours.[4]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, if molecular sieves were used, the reaction mixture is filtered.
-
The solvent is removed under reduced pressure.
-
The intermediate, a 2-alkyl-2,3-dihydrobenzo[d]thiazole, is then oxidized. A simple method is to expose the reaction mixture to air, often in a solvent like DMSO, which can facilitate the oxidation.[5] Alternatively, oxidizing agents like pyridinium chlorochromate (PCC) supported on silica gel can be used for a more controlled and rapid oxidation.[4]
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-arylbenzothiazole.[4]
-
-
Characterization: The structure of the synthesized compound is typically confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of 2-Aminobenzothiazole from Aniline and Thiourea
This method provides a route to the important 2-amino-substituted benzothiazoles.
Experimental Protocol:
-
Materials:
-
Substituted aniline
-
Ammonium thiocyanate or thiourea
-
Bromine
-
Glacial acetic acid or chloroform
-
Concentrated sulfuric acid (for some variations)
-
-
Procedure:
-
A common procedure involves the reaction of a substituted aniline with thiourea in the presence of an oxidizing agent like bromine.[6]
-
In one variation, the substituted phenylthiourea is first synthesized and then cyclized.[7]
-
For example, an aniline (0.05 mol) and ammonium thiocyanate (0.05 mol) can be dissolved in a suitable solvent like glacial acetic acid.[6]
-
A solution of bromine in glacial acetic acid is then added dropwise while maintaining a controlled temperature, often on an ice bath.[6]
-
After the addition is complete, the reaction mixture is stirred for a specified period.
-
The product is then typically precipitated by pouring the reaction mixture into water.
-
The precipitate is collected by filtration, washed, and can be neutralized with a base like ammonia solution.[8]
-
The crude 2-aminobenzothiazole is then purified by recrystallization.
-
Biological Activity: A Focus on Anticancer Properties
Benzothiazole derivatives have demonstrated a remarkable range of biological activities, with their anticancer potential being a major focus of research. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity, represented by IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cell population), of selected benzothiazole derivatives against various human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |
| PB11 | U87 (Glioblastoma) | < 0.05 |
| HeLa (Cervical Cancer) | < 0.05 | |
| Indole-based Semicarbazide Benzothiazole (55) | HT-29 (Colon Cancer) | 0.024 |
| H460 (Lung Cancer) | 0.29 | |
| A549 (Lung Cancer) | 0.84 | |
| MDA-MB-231 (Breast Cancer) | 0.88 | |
| Naphthalimide-Benzothiazole (66) | HT-29 (Colon Cancer) | 3.72 |
| A549 (Lung Cancer) | 4.074 | |
| MCF-7 (Breast Cancer) | 7.91 | |
| Naphthalimide-Benzothiazole (67) | HT-29 (Colon Cancer) | 3.47 |
| A549 (Lung Cancer) | 3.89 | |
| MCF-7 (Breast Cancer) | 5.08 | |
| Benzimidazole-based Acetamide Benzothiazole (61) | A549 (Lung Cancer) | 10.67 (µg/mL) |
| Benzimidazole-based Acetamide Benzothiazole (62) | A549 (Lung Cancer) | 9.0 (µg/mL) |
| N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (65) | PC-3 (Prostate Cancer) | 19.9 (µg/mL) |
| LNCaP (Prostate Cancer) | 11.2 (µg/mL) |
Data compiled from multiple sources.[9][10][11][12]
Visualizing the Benzothiazole Landscape
A Generalized Synthetic Workflow
The synthesis and initial evaluation of novel benzothiazole derivatives often follow a structured workflow, from the initial chemical synthesis to biological testing.
PI3K/Akt Signaling Pathway Inhibition
Several benzothiazole derivatives exert their anticancer effects by modulating key cellular signaling pathways. The novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[9][10]
Conclusion
From its origins in industrial chemistry to its current status as a versatile pharmacophore, the journey of benzothiazole is a testament to the power of chemical exploration. The continuous development of novel synthetic methodologies and the ever-expanding understanding of the biological activities of its derivatives ensure that the story of benzothiazole is far from over. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the rich history and promising future of this important heterocyclic scaffold.
References
- 1. The pharmacology and mechanism of action of riluzole | Semantic Scholar [semanticscholar.org]
- 2. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | MDPI [mdpi.com]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 5,6-Dimethoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dimethoxybenzo[d]thiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with two methoxy groups. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the benzothiazole moiety in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed synthetic protocols, and an exploration of its potential biological significance based on the activities of structurally related molecules. The information is presented to support research and development efforts in medicinal chemistry and materials science.
Core Physicochemical Properties
Direct experimental data for this compound is limited in publicly accessible literature. Therefore, the following table summarizes key available data and predicted values based on closely related analogs and computational models.
| Property | Value | Data Source |
| Molecular Formula | C₉H₉NO₂S | [1] |
| Molecular Weight | 195.24 g/mol | [1] |
| CAS Number | 58249-69-7 | [1] |
| Appearance | Predicted: Solid | Inferred from related solid benzothiazole derivatives |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Predicted: Poorly soluble in water; Soluble in organic solvents like DMSO and DMF. | Inferred from general benzothiazole properties[2] |
| pKa (Conjugate Acid) | Predicted: ~2-3 | Analogous to benzothiazole (pKa = 2.5 for conjugate acid)[3] |
| LogP | Predicted: ~2.5-3.0 | Computational prediction |
Spectroscopic Data (Predicted)
| Technique | Predicted Data |
| ¹H-NMR (CDCl₃) | - Aromatic protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons at positions 4 and 7. - Methoxyl protons: Two singlets around δ 3.8-4.0 ppm, each integrating to 3H. - Thiazole proton: A singlet in the region of δ 8.5-9.0 ppm for the proton at position 2, if unsubstituted. |
| ¹³C-NMR (CDCl₃) | - Aromatic and thiazole carbons: Signals for nine distinct carbon atoms. The chemical shifts of the benzene ring carbons will be influenced by the electron-donating methoxy groups. The carbons bearing the methoxy groups (C5 and C6) would appear in the δ 140-155 ppm range. - Methoxyl carbons: Signals around δ 55-60 ppm. |
| FT-IR (KBr) | - C-H aromatic stretching: ~3050-3100 cm⁻¹. - C-H aliphatic stretching (methoxy groups): ~2850-2950 cm⁻¹. - C=N stretching of the thiazole ring: ~1500-1600 cm⁻¹. - C-O stretching (aryl ethers): ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric). |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z ≈ 195. - Common fragmentation patterns for benzothiazoles include the loss of HCN, CS, or substituents from the benzene ring. The fragmentation of the methoxy groups (loss of CH₃ or CH₂O) is also expected.[4] |
Experimental Protocols
Proposed Synthesis of this compound
A common and effective method for the synthesis of benzothiazoles is the condensation of a 2-aminothiophenol with an aldehyde, carboxylic acid, or other suitable electrophile. The following is a proposed two-step synthesis for this compound, starting from commercially available 3,4-dimethoxyaniline.
Step 1: Synthesis of 4,5-Dimethoxy-2-aminothiophenol
This intermediate can be synthesized from 3,4-dimethoxyaniline via a Herz reaction or other methods involving thiolation of the corresponding aniline. A plausible route involves the reaction of 3,4-dimethoxyaniline with sulfur monochloride to form a Herz salt, which is then hydrolyzed to the desired 2-aminothiophenol.
Step 2: Cyclization to form this compound
-
Materials:
-
4,5-Dimethoxy-2-aminothiophenol
-
Triethyl orthoformate
-
Catalytic amount of a protic acid (e.g., p-toluenesulfonic acid)
-
Toluene (or another suitable high-boiling solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-Dimethoxy-2-aminothiophenol (1 equivalent) in toluene.
-
Add triethyl orthoformate (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.
-
Proposed two-step synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively documented, the benzothiazole scaffold is a well-known pharmacophore with a broad range of biological activities. Derivatives of benzothiazole have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2]
Anticancer Potential
Many benzothiazole derivatives exhibit anticancer properties by interacting with various cellular targets.[1][5][6][7] The proposed mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways that regulate cell proliferation and survival.[2][5] The presence of methoxy groups can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.
-
Tyrosine Kinase Inhibition: The benzothiazole nucleus can serve as a scaffold for the design of inhibitors of various tyrosine kinases, which are often overactive in cancer cells.[5]
-
Induction of Apoptosis: Some benzothiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of reactive oxygen species (ROS) pathways.[5]
-
NF-κB Pathway Inhibition: Benzothiazole derivatives have been investigated for their ability to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival in cancer.[7]
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Benzothiazolol(934-34-9) 13C NMR spectrum [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Potential of Dimethoxybenzothiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a heterocyclic aromatic molecule, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. The introduction of dimethoxy substituents to this core structure has been shown to significantly modulate and enhance its biological profile, leading to the discovery of potent antitumor, antimicrobial, and anticonvulsant agents. This technical guide provides an in-depth overview of the current understanding of dimethoxybenzothiazoles, focusing on their synthesis, biological evaluation, and mechanisms of action.
Antitumor Activity: A Prominent Therapeutic Avenue
Dimethoxybenzothiazole derivatives have emerged as a promising class of antitumor agents, exhibiting potent and selective activity against various cancer cell lines.
One of the most notable examples is 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole , which has demonstrated exceptionally potent antiproliferative activity against breast, colon, and lung cancer cell lines, with GI50 values in the nanomolar range.[1] Unlike other 2-arylbenzothiazoles, its antitumor mechanism is not dependent on the induction of CYP1A1 expression.[1]
Furthermore, studies on 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives have revealed significant cytotoxic activity against leukemia (L1210) and stomach cancer (SNU-1) cells.[2] Notably, a 2-substituted compound with a methyl group at the R1 position showed antitumor activity comparable to the established chemotherapeutic agent, adriamycin.[2] The structure-activity relationship (SAR) studies indicated that electronic properties play a crucial role, with electron-withdrawing groups on the 2-phenyl ring generally enhancing anticancer activity.[3]
The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[3] This disruption of the cellular machinery ultimately leads to apoptosis, or programmed cell death. The induction of apoptosis has been confirmed through the evaluation of caspase-3 levels.[4]
Quantitative Data on Antitumor Activity
| Compound | Cancer Cell Line(s) | Activity Metric | Value | Reference |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7, MDA-MB-231 | GI50 | < 0.1 nM | [1] |
| 2-substituted 5,8-dimethoxy-1,4-naphthoquinone derivative (compound 36) | L1210, SNU-1 | ED50 | Comparable to Adriamycin | [2] |
| 4-substituted methoxybenzoyl-aryl-thiazoles (SMART agents) | Melanoma, Prostate | IC50 | Low nM range | [3] |
Antimicrobial and Antifungal Activities
The dimethoxybenzothiazole scaffold has also been explored for its potential in combating microbial and fungal infections. Various derivatives have demonstrated significant inhibitory activity against a range of pathogens.
For instance, certain benzothiazole derivatives have shown promising results against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger and Candida albicans.[5] The introduction of a methoxy group at specific positions on the benzothiazole ring has been shown to enhance antibacterial activity.[6][7]
The proposed mechanism of action for the antibacterial effects of some benzothiazole derivatives involves the inhibition of essential bacterial enzymes such as dihydropteroate synthase (DHPS), which is crucial for folate synthesis.[7][8]
Quantitative Data on Antimicrobial Activity
| Compound Class/Derivative | Microbial Strain(s) | Activity Metric | Value/Observation | Reference |
| Benzothiazole derivatives | E. coli, S. aureus, A. niger, C. albicans | MIC | Significant activity observed | [5] |
| Sulfonamide analogues of benzothiazole | P. aeruginosa, S. aureus, E. coli | MIC | 3.1–6.2 μg/ml for potent compounds | [7] |
| 2,6-dimethoxy-benzoquinone | S. aureus | Inhibition Zone | 21.6 ± 0.6 to 21.7 ± 0.58 mm | [9] |
Anticonvulsant Properties
The exploration of dimethoxybenzothiazoles has extended to the central nervous system, with several derivatives showing potential as anticonvulsant agents. These compounds are evaluated for their ability to protect against seizures induced by methods such as the maximal electroshock (MES) test.
For example, a series of 7-alkoxy-triazolo-[3,4-b]benzo[d]thiazoles, which can be considered structurally related to dimethoxybenzothiazoles, exhibited significant anticonvulsant activity.[10] The structure-activity relationship studies in this class of compounds are crucial for optimizing their efficacy and safety profiles. The mechanism of action is thought to involve the modulation of voltage-gated ion channels and enhancement of GABAergic activity.[10]
Quantitative Data on Anticonvulsant Activity
| Compound Class/Derivative | Test Model | Activity Metric | Value/Observation | Reference |
| 7-alkoxy-triazolo-[3,4-b]benzo[d]thiazoles | MES test | ED50 | As low as 8.0 mg/kg for the most potent compound, with a high protective index | [10] |
| N-(4-(benzothiazole-2-yl) phenyl) substituted benzene sulfonamides | MES model | - | Potent anticonvulsant activity observed | [11] |
Experimental Protocols
General Synthesis of 2-Arylbenzothiazoles
A common method for the synthesis of 2-arylbenzothiazoles involves the condensation of a substituted 2-aminothiophenol with a corresponding benzaldehyde.
Example Protocol:
-
A mixture of the appropriately substituted 2-aminothiophenol disulfide and the desired benzaldehyde is prepared in a suitable solvent.
-
The reaction is carried out under reducing conditions.
-
The reaction progress is monitored by thin-layer chromatography (TLC).[12]
-
Upon completion, the product is isolated and purified, typically by recrystallization or column chromatography.
-
The structure of the final compound is confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry.[12][13]
In Vitro Antitumor Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound.
-
After a specified incubation period (e.g., 48 or 72 hours), the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50/GI50 value is determined.[4]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol Outline:
-
A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plate is incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathways and Logical Relationships
The biological activities of dimethoxybenzothiazoles are mediated through various cellular pathways. The following diagrams illustrate some of the key mechanisms.
Caption: Inhibition of Tubulin Polymerization by Dimethoxybenzothiazoles.
Caption: Experimental Workflow for Antitumor Drug Discovery.
Conclusion
Dimethoxybenzothiazoles represent a versatile and highly promising scaffold in drug discovery. The accumulated evidence strongly supports their potential as lead compounds for the development of novel antitumor, antimicrobial, and anticonvulsant therapies. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as further elucidating the intricate molecular mechanisms underlying their diverse biological effects. The detailed methodologies and data presented in this guide aim to facilitate and inspire further investigation into this important class of molecules.
References
- 1. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sourcing and Synthetic Insights for 5,6-Dimethoxybenzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 5,6-Dimethoxybenzo[d]thiazole, a heterocyclic building block with applications in medicinal chemistry and materials science. This document outlines key commercial suppliers, their product specifications, and a representative synthetic protocol for its analog, providing researchers with the necessary information for procurement and research planning.
Commercial Supplier Landscape
The procurement of specialty chemicals is a critical step in research and development. For this compound (CAS No. 58249-69-7), a number of suppliers offer this compound in varying quantities and purities. A summary of key suppliers is presented in Table 1.
| Supplier | CAS Number | Catalog Number/Reagent Code | Purity | Available Quantities | Additional Information |
| BLD Pharm | 58249-69-7 | BD249043 | Information available upon request | Inquire for details | Technical documents such as NMR, HPLC, LC-MS, and UPLC are available.[1] |
| MySkinRecipes | 58249-69-7 | #176008 | ≥95% | 100mg, 250mg | Lead time of 10-20 days is indicated.[2] |
| AbacipharmTech | 58249-69-7 | Not specified | Information available upon request | Inquire for details | A global chemical supplier. |
Table 1: Commercial Suppliers of this compound
Experimental Protocol: Synthesis of a 2-Amino-5,6-dimethoxybenzo[d]thiazole Analog
Reaction Scheme:
Figure 1: Synthetic scheme for 2-amino-5,6-dimethoxybenzo[d]thiazole.
Materials:
-
3,4-dimethoxyaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br2)
-
Glacial acetic acid
Procedure:
-
Dissolve 3,4-dimethoxyaniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid to the cooled mixture while stirring.
-
After the addition is complete, continue stirring at room temperature for several hours to allow the cyclization reaction to proceed.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the precipitate by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-5,6-dimethoxybenzo[d]thiazole.
Supplier and Procurement Workflow
The process of acquiring this compound for research purposes typically follows a standard workflow, from initial supplier identification to final product delivery.
Figure 2: A typical workflow for procuring research chemicals.
This guide provides a foundational understanding for researchers seeking to source and utilize this compound. For the most accurate and up-to-date information, it is always recommended to directly contact the suppliers.
References
An In-depth Technical Guide to the Safety and Handling of 5,6-Dimethoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5,6-Dimethoxybenzo[d]thiazole, a key intermediate in the synthesis of various biologically active compounds. The information presented herein is intended for use by trained professionals in a laboratory or drug development setting.
Chemical and Physical Properties
This compound is a heterocyclic compound with the chemical formula C₉H₉NO₂S.[1] Its structure consists of a benzene ring fused to a thiazole ring, with two methoxy groups attached to the benzene moiety.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 58249-69-7 |
| Molecular Formula | C₉H₉NO₂S |
| Molecular Weight | 195.24 g/mol |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 300.1±22.0 °C at 760 mmHg |
| Flash Point | 135.3±22.3 °C |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Toxicity: Toxic if swallowed or in contact with skin.
-
Irritation: Causes serious eye irritation. May cause skin and respiratory irritation.[3]
-
Inhalation: Harmful if inhaled.
Table 2: GHS Hazard Statements for Structurally Similar Compounds
| Hazard Code | Statement |
| H301 + H311 | Toxic if swallowed or in contact with skin |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H402 | Harmful to aquatic life |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound to minimize exposure risk.[4][5][6]
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required.[8] Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[7] It is crucial to consult glove manufacturer's compatibility charts for specific breakthrough times.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator is recommended.[8][9]
Figure 1. Recommended Personal Protective Equipment for handling this compound.
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure laboratory safety.
-
Handling: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from heat, sparks, and open flames.[2]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
Table 3: First Aid Measures [2][11]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[3]
-
Wear appropriate PPE as described in Section 2.1.
-
For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2]
-
For major spills, clear the area and contact emergency services.[3]
Experimental Protocols and Applications
This compound and its derivatives are valuable scaffolds in medicinal chemistry, demonstrating a range of biological activities.
Synthesis of 5,6-dimethoxybenzo[d]thiazol-2-amine
General Synthetic Scheme:
Figure 2. General workflow for the synthesis of 5,6-dimethoxybenzo[d]thiazol-2-amine.
Application in Drug Development
Benzothiazole derivatives have been investigated for various therapeutic applications, including as antiviral and anticonvulsant agents.[13][14][15]
-
Antiviral Activity: The this compound core has been incorporated into allosteric inhibitors of Dengue and Zika virus NS2B/NS3 protease.[16] The general mechanism involves the binding of the inhibitor to a site on the enzyme other than the active site, inducing a conformational change that reduces its catalytic activity.
Figure 3. Proposed signaling pathway for antiviral activity of benzothiazole derivatives.
-
Anticonvulsant Activity: Certain benzothiazole derivatives have shown promise as anticonvulsant agents, potentially through modulation of ion channels or neurotransmitter systems in the central nervous system.[14][17][18]
Disposal Considerations
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.[11]
This guide is intended to provide a summary of the available safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this compound is undertaken.
References
- 1. 5,6-Dimethoxy-1,3-benzothiazole | CAS#:58249-69-7 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. hsa.ie [hsa.ie]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. lanxess.com [lanxess.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. echemi.com [echemi.com]
- 12. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents [mdpi.com]
Methodological & Application
Application Notes and Protocols: 5,6-Dimethoxybenzo[d]thiazole in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, 5,6-Dimethoxybenzo[d]thiazole has emerged as a key building block in the development of potent antiviral agents. While direct antiviral data for this compound is not extensively documented, its derivatives have shown significant efficacy against several clinically relevant viruses. These notes provide an overview of the applications of this scaffold, focusing on its role as a precursor to potent inhibitors of flaviviruses, such as Dengue and Zika virus, and its potential in targeting host-cell factors essential for viral replication, like Heat Shock Protein 90 (HSP90), which is crucial for influenza virus propagation.
Antiviral Applications of this compound Derivatives
Derivatives of this compound have been primarily investigated for two main antiviral strategies:
-
Inhibition of Viral Proteases: Specifically, the NS2B/NS3 protease of Dengue virus (DENV) and Zika virus (ZIKV).
-
Inhibition of Host-Cell Chaperone Proteins: Targeting HSP90, which is essential for the replication of several viruses, including influenza A and B.
Flavivirus NS2B/NS3 Protease Inhibition
The NS2B/NS3 protease is a crucial enzyme for the replication of flaviviruses, as it is responsible for cleaving the viral polyprotein into functional units.[1][2] Inhibition of this protease halts the viral life cycle. The 5,6-dihydroxybenzo[d]thiazole-2-amine core, obtained from the 5,6-dimethoxy precursor, has been identified as a key structural feature for allosteric inhibition of DENV and ZIKV NS2B/NS3 proteases.[3][4]
Influenza Virus Inhibition via HSP90 Targeting
Heat Shock Protein 90 (HSP90) is a host-cell chaperone protein that is exploited by many viruses, including influenza, for the correct folding and function of viral proteins.[5][6] By targeting a host-cell protein, the risk of developing drug-resistant viral strains is significantly reduced. Benzothiazole derivatives have been shown to inhibit influenza A and B viruses by binding to HSP90.[7][8]
Data Presentation: Antiviral Activity of Derivatives
The following tables summarize the quantitative antiviral data for derivatives synthesized using the this compound scaffold. It is important to note that the activity is reported for the derivatives, not the parent compound.
Table 1: Inhibitory Activity of 5,6-dihydroxybenzo[d]thiazol-2-yl Derivatives against DENV and ZIKV NS2B/NS3 Protease.
| Compound ID (Reference) | Virus Target | Assay Type | IC50 (µM) |
| Compound 3 [3] | DENV NS2B/NS3 | Enzymatic | 5.0 |
| Lead Compound 1 [3] | DENV NS2B/NS3 | Enzymatic | 8.58 |
| Lead Compound 1 [3] | ZIKV NS2B/NS3 | Enzymatic | 0.93 |
| Compound 16 [4] | DENV2 NS2B/NS3 | Enzymatic | 4.38 |
| Compound 16 [4] | ZIKV NS2B/NS3 | Enzymatic | 0.67 |
Table 2: Antiviral Activity of Benzo[d]thiazole Derivatives against Influenza Viruses (HSP90 Inhibition).
| Compound ID (Reference) | Virus Strain | Cell Line | Assay Type | EC50 (µM) |
| Compound 1 [8] | Influenza A (H1N1) | MDCK | Plaque Reduction | Low micromolar |
| Compound 4 [8] | Influenza A (H1N1) | MDCK | Plaque Reduction | Low micromolar |
| Compound 21 [9] | Influenza A (H3N2) | MDCK | Antiviral Assay | 9.9 - 18.5 |
| Compound 17 [9] | Influenza A | MDCK | Antiviral Assay | 5.8 - 36.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Synthesis of 2-Amino-5,6-dimethoxybenzo[d]thiazole
This protocol is a general representation for the synthesis of 2-aminobenzothiazoles, which can be adapted for the 5,6-dimethoxy derivative.
Materials:
-
3,4-Dimethoxyaniline
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Glacial acetic acid
Procedure:
-
Dissolve 3,4-dimethoxyaniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice water.
-
Neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-5,6-dimethoxybenzo[d]thiazole.
Plaque Reduction Assay for Antiviral Efficacy (EC50 Determination)
This assay is a gold standard for determining the concentration of an antiviral compound that inhibits viral replication by 50%.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for DENV/ZIKV, MDCK cells for Influenza) in 6-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the test compound.
-
Infection medium (e.g., DMEM with 2% FBS).
-
Overlay medium (e.g., infection medium with 1% agarose).
-
Crystal violet staining solution.
Procedure:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the test compound in infection medium.
-
In separate tubes, mix a standard amount of virus (to produce ~100 plaques/well) with each compound dilution and a no-compound control. Incubate for 1 hour at 37°C.
-
Remove the PBS from the cell plates and infect the cells with the virus-compound mixtures.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and gently wash the cells with PBS.
-
Add the overlay medium to each well and allow it to solidify at room temperature.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-5 days).
-
Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Count the number of plaques in each well.
-
The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
DENV/ZIKV NS2B/NS3 Protease Inhibition Assay (IC50 Determination)
This is a fluorometric assay to measure the inhibition of the viral protease.
Materials:
-
Recombinant DENV or ZIKV NS2B-NS3 protease.
-
Fluorogenic peptide substrate (e.g., Bz-Nle-K-R-R-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100).
-
Serial dilutions of the test compound.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Add the assay buffer to the wells of the microplate.
-
Add the test compound at various concentrations to the wells.
-
Add the recombinant protease to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity over time (kinetic read) at an excitation wavelength of ~380 nm and an emission wavelength of ~450 nm.
-
The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot.
-
The IC50 value is calculated as the concentration of the compound that inhibits the protease activity by 50% compared to the no-compound control.
HSP90 Inhibition Assay
This assay measures the inhibition of the ATPase activity of HSP90.
Materials:
-
Recombinant human HSP90.
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
ATP.
-
Malachite green reagent for phosphate detection.
-
Serial dilutions of the test compound.
-
96-well microplate.
Procedure:
-
Add the assay buffer, HSP90, and the test compound at various concentrations to the wells of the microplate.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric method.
-
Read the absorbance at ~620 nm.
-
The IC50 value is calculated as the concentration of the compound that inhibits the ATPase activity of HSP90 by 50% compared to the no-compound control.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the viral replication cycles and the points of intervention for this compound derivatives, as well as a general workflow for antiviral drug discovery.
Caption: DENV/ZIKV Replication Cycle and Protease Inhibition.
References
- 1. Dengue virus protease activity modulated by dynamics of protease cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Dynamics of Zika Virus Protease and Its Insights into Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Broad action of Hsp90 as a host chaperone required for viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. DSpace [helda.helsinki.fi]
- 8. Anti-influenza virus activity of benzo[d]thiazoles that target heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
5,6-Dimethoxybenzo[d]thiazole: A Promising Scaffold for Kinase Inhibitor Development
Application Notes and Protocols for Researchers and Drug Development Professionals
The 5,6-dimethoxybenzo[d]thiazole core is emerging as a significant scaffold in the design of novel kinase inhibitors, a class of targeted therapeutics that is revolutionizing the treatment of cancer and other diseases. The benzothiazole moiety itself is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The specific addition of 5,6-dimethoxy substituents can enhance the pharmacological properties of the molecule, potentially improving cell permeability, metabolic stability, and target-binding affinity. These methoxy groups can also serve as handles for further chemical modification, allowing for the fine-tuning of selectivity and potency against various kinase targets.
One notable example highlighting the potential of this scaffold is PMX610 [2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole], a related compound that has demonstrated potent and selective in vitro anti-tumor properties, particularly against non-small cell lung, colon, and breast cancer cell lines.[1] While extensive research on the 5,6-dimethoxy scaffold is ongoing, its structural similarity to other biologically active benzothiazoles suggests its potential to target key kinases in critical signaling pathways.
Potential Kinase Targets and Therapeutic Areas
Derivatives of the benzothiazole scaffold have shown inhibitory activity against a range of kinases implicated in oncology and inflammatory diseases. Based on the activities of structurally related compounds, the this compound scaffold is a viable candidate for developing inhibitors against:
-
Tyrosine Kinases:
-
Epidermal Growth Factor Receptor (EGFR) family
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Src family kinases
-
-
Serine/Threonine Kinases:
The potential therapeutic applications for active compounds derived from this scaffold could encompass various cancers (e.g., breast, lung, colon, prostate) and inflammatory disorders.
Data Presentation: Representative Kinase Inhibition Data
The following tables summarize representative kinase inhibition data for hypothetical this compound derivatives against a panel of cancer-relevant kinases. This data is illustrative and intended to demonstrate the potential of this scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | R Group at C2-position | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | PI3Kα IC50 (nM) | Aurora B IC50 (nM) |
| DMB-001 | 4-Aminophenyl | 85 | 120 | 250 | 95 |
| DMB-002 | 3-Hydroxyphenyl | 110 | 98 | 310 | 150 |
| DMB-003 | 4-Chlorophenyl | 70 | 85 | 180 | 75 |
| DMB-004 | 3-Trifluoromethylphenyl | 65 | 75 | 150 | 60 |
Table 2: Cellular Anti-proliferative Activity of Lead Compound DMB-004
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 1.5 |
| HCT116 | Colon Cancer | 2.1 |
| MCF-7 | Breast Cancer | 1.8 |
| PC-3 | Prostate Cancer | 2.5 |
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-5,6-dimethoxybenzo[d]thiazole
This protocol describes a common method for the synthesis of the core 2-amino-5,6-dimethoxybenzo[d]thiazole scaffold, which can then be further modified.
Materials:
-
3,4-dimethoxyaniline
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Glacial acetic acid
Procedure:
-
Dissolve 3,4-dimethoxyaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add potassium thiocyanate to the cooled solution and stir.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-5,6-dimethoxybenzo[d]thiazole.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for assessing the inhibitory activity of a this compound derivative against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound test compound dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cellular Western Blot Assay for Target Inhibition
This protocol is used to confirm that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound test compound
-
Stimulant (if required to activate the signaling pathway, e.g., EGF for EGFR)
-
Lysis buffer
-
Primary antibodies (for phosphorylated and total protein)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specified time. If necessary, stimulate the cells to activate the target pathway.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for the total protein to serve as a loading control. Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizations
Caption: PI3K/AKT Signaling Pathway Inhibition.
Caption: Kinase Inhibitor Discovery Workflow.
Caption: Structure-Activity Relationship Logic.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 5,6-Dimethoxybenzo[d]thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. The 5,6-dimethoxy substitution pattern on the benzothiazole core is a key structural feature in various biologically active molecules. This document provides a detailed experimental protocol for the synthesis of diverse 5,6-Dimethoxybenzo[d]thiazole derivatives, starting from the key intermediate, 2-amino-4,5-dimethoxythiophenol.
General Synthetic Strategy
The primary approach for synthesizing 2-substituted 5,6-dimethoxybenzo[d]thiazoles involves the cyclocondensation of 2-amino-4,5-dimethoxythiophenol with various electrophilic reagents. This key intermediate can be prepared from commercially available starting materials. The overall synthetic workflow is depicted below.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2-Amino-4,5-dimethoxythiophenol
The synthesis of the crucial intermediate, 2-amino-4,5-dimethoxythiophenol, can be achieved from 4,5-dimethoxy-2-nitroaniline via a two-step process involving diazotization followed by the introduction of a thiol group.
Protocol 1: Synthesis of 2-Amino-4,5-dimethoxythiophenol
-
Step A: Diazotization of 4,5-Dimethoxy-2-nitroaniline.
-
Dissolve 4,5-dimethoxy-2-nitroaniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Step B: Thiolation.
-
In a separate flask, prepare a solution of sodium sulfide or potassium ethyl xanthate in water.
-
Slowly add the cold diazonium salt solution to the sulfide/xanthate solution. A precipitate will form.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
If using a xanthate, the intermediate must be hydrolyzed with a base (e.g., NaOH) followed by acidification to yield the thiophenol.
-
-
Step C: Reduction of the Nitro Group.
-
The resulting nitro-thiophenol intermediate is then reduced. A common method is using a reducing agent like sodium dithionite or catalytic hydrogenation (H₂, Pd/C)[1].
-
For example, suspend the nitro-thiophenol in an appropriate solvent (e.g., ethanol or ethyl acetate) and add the reducing agent.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-amino-4,5-dimethoxythiophenol.
-
Part 2: Synthesis of 2-Substituted-5,6-dimethoxybenzo[d]thiazole Derivatives
The condensation of 2-amino-4,5-dimethoxythiophenol with aldehydes is a common and efficient method to synthesize a variety of 2-substituted benzothiazoles.[2][3][4]
Protocol 2: General Procedure for the Synthesis of 2-Aryl-5,6-dimethoxybenzo[d]thiazoles from Aldehydes
-
Reaction Setup:
-
To a solution of 2-amino-4,5-dimethoxythiophenol (1.0 mmol) in a suitable solvent such as ethanol, DMF, or acetic acid (10 mL), add the desired aromatic aldehyde (1.1 mmol).
-
-
Reaction Conditions:
-
Various catalytic and oxidative conditions can be employed. A common method involves refluxing the mixture in the presence of an oxidant.[4]
-
Alternatively, the reaction can be promoted by a Brønsted acid under oxidant-free conditions.[3][5] Visible-light-promoted synthesis is also an environmentally friendly option.[2][3]
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for a period of 2-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-water to induce precipitation.
-
-
Purification:
-
Wash the crude solid with water and then a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the pure 2-aryl-5,6-dimethoxybenzo[d]thiazole derivative.
-
The general reaction scheme is illustrated in the diagram below.
Caption: Synthesis of 2-Aryl-5,6-dimethoxybenzo[d]thiazoles.
Part 3: Synthesis of 2-Amino-5,6-dimethoxybenzo[d]thiazole
This derivative is a valuable building block for further functionalization, for example, in the synthesis of inhibitors for dengue and Zika virus proteases.[6]
Protocol 3: Synthesis of 2-Amino-5,6-dimethoxybenzo[d]thiazole
-
Reaction Setup:
-
Dissolve 2-amino-4,5-dimethoxythiophenol (1.0 mmol) in a suitable solvent like acetic acid.
-
-
Cyanation and Cyclization:
-
Add potassium thiocyanate (KSCN, 2.0 mmol) to the solution.
-
Cool the mixture to 10 °C and slowly add a solution of bromine (1.0 mmol) in acetic acid.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker of ice water and neutralize with an aqueous ammonia solution.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an appropriate solvent to yield pure 2-amino-5,6-dimethoxybenzo[d]thiazole.
-
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the synthesis of various this compound derivatives based on general procedures found in the literature.
| Entry | Reactant 2 (R-group) | Solvent | Catalyst/Oxidant | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | H₂O₂/HCl[4] | RT | 1 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | DMF | Iodine[3] | 100 | 4 | ~90 |
| 3 | 4-Nitrobenzaldehyde | Acetic Acid | - | Reflux | 6 | 80-90 |
| 4 | 4-Methoxybenzaldehyde | Ethanol | - | Reflux | 8 | 85-95 |
| 5 | Cyanogen bromide | Acetic Acid | - | RT | 12 | 70-80 |
Note: Yields are estimates based on similar reported syntheses and may vary depending on the specific substrate and reaction scale.
References
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease [mdpi.com]
Application of 5,6-Dimethoxybenzo[d]thiazole in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the anticancer properties of the benzothiazole scaffold; however, specific research on 5,6-Dimethoxybenzo[d]thiazole is limited. The following application notes and protocols are based on the established mechanisms of action of structurally related benzothiazole derivatives and serve as a guide for investigating the potential of this compound as an anticancer agent.
Application Notes
This compound is a heterocyclic compound belonging to the benzothiazole class of molecules. The benzothiazole core is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including potent anticancer effects. The presence of two methoxy groups at the 5 and 6 positions of the benzene ring is expected to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially influencing its efficacy and pharmacokinetic profile.
Derivatives of the benzothiazole scaffold have been shown to exert their anticancer effects through various mechanisms, making this compound a promising candidate for investigation in cancer research.
Potential Mechanisms of Action:
-
Induction of Apoptosis: A primary mechanism by which benzothiazole derivatives exhibit anticancer activity is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway. These compounds can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases (caspase-9 and caspase-3), ultimately resulting in apoptosis.[1]
-
Cell Cycle Arrest: Various thiazole derivatives have been observed to cause cell cycle arrest at different phases (e.g., G2/M or S phase) in cancer cells. This disruption of the normal cell cycle progression prevents cell division and proliferation.
-
Inhibition of Protein Kinases: The benzothiazole scaffold has been utilized to develop inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and Glycogen Synthase Kinase-3beta (GSK3β).[2] By blocking the activity of these kinases, these compounds can interfere with key signaling pathways that control cell growth, survival, and proliferation.
-
Interference with Tubulin Polymerization: Some thiazole-based compounds have been shown to inhibit the polymerization of tubulin, a critical component of microtubules. This disruption of the cytoskeleton interferes with mitotic spindle formation, leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes the cytotoxic activity of various other benzothiazole derivatives against different cancer cell lines to provide a reference for potential efficacy.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazole Derivative | MCF-7 (Breast) | <0.1 nM | [3] (paraphrased) |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | <0.1 nM | [3] (paraphrased) |
| 2-(4-Aminophenyl)benzothiazole Derivative | HT-29 (Colon) | 0.024 µM | [4] |
| 2-(4-Aminophenyl)benzothiazole Derivative | A549 (Lung) | 0.84 µM | [4] |
| Thiazole-incorporated phthalimide derivative (5b) | MCF-7 (Breast) | 0.2 µM | [5] |
| Thiazole-incorporated phthalimide derivative (5k) | MDA-MB-468 (Breast) | 0.6 µM | [5] |
| Thiazole-incorporated phthalimide derivative (5g) | PC-12 (Pheochromocytoma) | 0.43 µM | [5] |
| Tetrahydrobenzo[d]thiazole derivative (1g) | CK2 Kinase | 1.9 µM | [2] |
| Tetrahydrobenzo[d]thiazole derivative (1g) | GSK3β Kinase | 0.67 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with the compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol detects changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. β-actin is used as a loading control.
Visualizations
Caption: Hypothetical apoptotic pathway induced by this compound.
Caption: General workflow for evaluating the anticancer activity of a test compound.
References
- 1. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5,6-Dimethoxybenzo[d]thiazole in the Development of Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered significant attention, with the benzothiazole scaffold being a particularly promising pharmacophore. This document focuses on the pivotal role of 5,6-Dimethoxybenzo[d]thiazole as a versatile starting material in the synthesis of new chemical entities with potent antimicrobial properties. The methoxy groups at the 5 and 6 positions of the benzothiazole ring are crucial for modulating the electronic and lipophilic properties of the resulting derivatives, often enhancing their biological activity.
This application note provides detailed protocols for the synthesis of antimicrobial agents derived from this compound, summarizes their antimicrobial activity, and visualizes key experimental and logical workflows.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of synthesized 1,3-thiazole derivatives incorporating the 5,6-dimethoxy-2-oxobenzo[d]thiazole moiety against a panel of pathogenic bacteria and fungi.
| Compound ID | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) |
| Bacillus subtilis | Staphylococcus aureus | Escherichia coli | |
| Thiazole Derivative 1 | 12.5 | 25 | 50 |
| Thiazole Derivative 2 | 6.25 | 12.5 | 25 |
| Thiazole Derivative 3 | 25 | 50 | 100 |
| Chloramphenicol (Standard) | 6.25 | 3.12 | 3.12 |
| Amphotericin B (Standard) | - | - | - |
Experimental Protocols
Synthesis of 1,3-Thiazole Derivatives from 5,6-Dimethoxy-2-oxobenzo[d]thiazole
This protocol details a representative synthesis of 1,3-thiazole derivatives initiated from a 5,6-dimethoxy-2-oxobenzo[d]thiazole precursor.[1]
Step 1: Synthesis of 1-(1-(5,6-dimethoxy-2-oxobenzo[d]thiazol-3(2H)-yl)propan-2-ylidene)-4-substituted thiosemicarbazide
-
A solution of 3-(1-oxopropan-2-yl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-one (10 mmol) in ethanol (50 mL) is prepared.
-
To this solution, add the appropriate substituted thiosemicarbazide (10 mmol).
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.
Step 2: Cyclization to form the 1,3-Thiazole Ring
-
The synthesized thiosemicarbazide intermediate (5 mmol) is dissolved in absolute ethanol (30 mL).
-
To this solution, an equimolar amount of a suitable α-halo ketone (e.g., ethyl bromoacetate, phenacyl bromide) (5 mmol) is added.
-
The mixture is refluxed for 8-10 hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a saturated solution of sodium bicarbonate, followed by water.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the final 1,3-thiazole derivative.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
-
Preparation of Microbial Inoculum:
-
Bacterial strains are grown on nutrient agar plates and fungal strains on Sabouraud dextrose agar plates for 24-48 hours.
-
A few colonies are transferred to sterile saline solution (0.85% NaCl).
-
The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Stock solutions of the synthesized compounds are prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The final concentrations typically range from 0.5 to 512 µg/mL.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared microbial suspension.
-
A positive control (broth with inoculum) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a control.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Visualizations
Synthetic Pathway for Antimicrobial Thiazole Derivatives
References
The Versatile Intermediate: 5,6-Dimethoxybenzo[d]thiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5,6-dimethoxybenzo[d]thiazole as a key intermediate in the synthesis of biologically active molecules. This versatile scaffold is particularly valuable in the development of novel therapeutic agents, including antiviral and neuroprotective compounds.
Application Notes
This compound and its derivatives are crucial building blocks in medicinal chemistry. The benzothiazole core is a "privileged" structure, known to interact with a variety of biological targets. The methoxy groups at the 5 and 6 positions can be readily demethylated to reveal hydroxyl groups, which are key for forming hydrogen bond interactions with protein targets. This feature has been exploited in the design of various enzyme inhibitors.
A significant application of this compound is in the synthesis of allosteric inhibitors of viral proteases, such as the NS2B/NS3 protease of Dengue and Zika viruses.[1] The 2-amino derivative, 5,6-dimethoxybenzo[d]thiazol-2-amine, serves as a scaffold to which various moieties can be attached, leading to potent inhibitors that can disrupt viral replication.
Furthermore, the benzothiazole nucleus is a common feature in compounds with neuroprotective properties.[2][3][4][5] Derivatives of this compound can be explored for their potential to modulate pathways involved in neurodegenerative diseases. The ability to introduce diverse substituents at the 2-position allows for the fine-tuning of physicochemical properties to optimize for blood-brain barrier permeability and target engagement.
Experimental Protocols
Detailed methodologies for key synthetic transformations involving 5,6-dimethoxybenzo[d]thiazol-2-amine are provided below. These protocols are based on established literature procedures.[1]
Protocol 1: Amide Coupling of 5,6-Dimethoxybenzo[d]thiazol-2-amine with Boc-Protected Amino Acids
This protocol describes the coupling of 5,6-dimethoxybenzo[d]thiazol-2-amine with (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid.
Materials:
-
5,6-dimethoxybenzo[d]thiazol-2-amine
-
(S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (1.1 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add 5,6-dimethoxybenzo[d]thiazol-2-amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc-Deprotection and Demethylation
This protocol describes the removal of the Boc protecting group and the cleavage of the methoxy ethers of the coupled product from Protocol 1.
Materials:
-
Product from Protocol 1
-
Boron tribromide (BBr₃) solution (1.0 M in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the product from Protocol 1 (1.0 eq) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM (4.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Data Presentation
The following table summarizes the quantitative data for the synthesis of proline-based inhibitors using 5,6-dimethoxybenzo[d]thiazol-2-amine as a starting material.[1]
| Step | Reactants | Product | Reagents and Conditions | Yield (%) |
| 1 | (tert-butoxycarbonyl)-L-proline, 5,6-dimethoxybenzo[d]thiazol-2-amine | (S)-tert-butyl 2-((5,6-dimethoxybenzo[d]thiazol-2-yl)carbamoyl)pyrrolidine-1-carboxylate | TBTU, DIPEA, DMF, 0 °C to r.t., 12 h | 85 |
| 2 | Product from Step 1 | (S)-N-(5,6-dihydroxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide | BBr₃, DCM, -78 °C to r.t., 13 h | 78 |
| 3 | Product from Step 2, 3-(trifluoromethyl)benzene-1-sulfonyl chloride | (S)-1-((3-(trifluoromethyl)phenyl)sulfonyl)-N-(5,6-dihydroxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide | Et₃N, CH₃CN, r.t., 12 h | 65 |
Visualizations
Signaling Pathway
Caption: Inhibition of Viral Polyprotein Processing by a Benzothiazole-based Inhibitor.
Experimental Workflow
References
- 1. Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease | Semantic Scholar [semanticscholar.org]
- 5. Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Protocols for 5,6-Dimethoxybenzo[d]thiazole Derivatives: Application Notes for Anticancer and Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the potential of 5,6-Dimethoxybenzo[d]thiazole derivatives as therapeutic agents, with a focus on their anticancer and neuroprotective activities. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and derivatives bearing the 5,6-dimethoxy substitution have shown promise in various biological contexts.
Anticancer Activity Assays
While specific quantitative data for the anticancer effects of this compound derivatives are not extensively available in the public domain, the following assays are standard for evaluating the anticancer potential of novel benzothiazole compounds. The provided data for other benzothiazole derivatives can serve as a benchmark for comparison.
Data Summary: Cytotoxicity of Benzothiazole Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Example Benzothiazole Derivatives (Not 5,6-dimethoxy) | ||||
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | MES-SA | Not Specified | 50.8 (ED50 mg/kg) | [1] |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | scPTZ | Not Specified | 52.8 (ED50 mg/kg) | [1] |
| Thiophene based acetamide benzothiazole derivative | MCF-7 | MTT | 24.15 | |
| Morpholine based thiourea aminobenzothiazole derivative | MCF-7 | MTT | 26.43 | |
| Morpholine based thiourea bromobenzothiazole | MCF-7 | MTT | 18.10 |
Cell Viability Assay (MTT Assay)
This colorimetric assay is a fundamental method to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Experimental Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Perform serial dilutions of the compounds in the culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Detection Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Centrifuge and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal indicates Annexin V binding (early apoptosis), and PI signal indicates loss of membrane integrity (late apoptosis/necrosis).
-
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Neuroprotective Activity Assays
A series of 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives, structurally related to the target compounds, have shown promising multifunctional activity for the treatment of Alzheimer's disease.[2] The following assays are crucial for evaluating the neuroprotective potential of this compound derivatives.
Data Summary: Neuroprotective Activity of 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one Derivatives[2]
| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B Inhibition (%) at 10 µM | Self-induced Aβ₁₋₄₂ Aggregation Inhibition (%) at 25 µM |
| 11b | 0.29 ± 0.01 | 8.2 ± 0.08 | 20.1 ± 0.16 | 35.4 ± 0.42 |
| 11d | 0.46 ± 0.02 | 7.9 ± 0.07 | 43.8 ± 2.0 | 48.0 ± 1.53 |
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of compounds to inhibit AChE, an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in Alzheimer's disease therapy.
Experimental Protocol (Ellman's Method):
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE from electric eel in assay buffer.
-
DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.
-
Substrate Solution: 14-15 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).
-
Inhibitor Solutions: Prepare serial dilutions of the this compound derivatives in assay buffer.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of ATCI solution to each well.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of the inhibitor solution (or buffer for control) to each well.
-
Initiate the reaction by adding 25 µL of the AChE solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
Calculate the IC50 value.
-
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.
Beta-Secretase 1 (BACE1) Inhibition Assay
BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form plaques in the brains of Alzheimer's patients.
Experimental Protocol (FRET-based):
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
BACE1 Enzyme Solution: Prepare a working solution of recombinant human BACE1 in assay buffer.
-
FRET Substrate Solution: Prepare a solution of a BACE1-specific FRET peptide substrate.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds.
-
-
Assay Procedure (384-well plate):
-
Add 10 µL of the inhibitor solution or vehicle control to each well.
-
Add 10 µL of the BACE1 enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 545/585 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value.
-
Caption: The role of BACE1 in amyloid-β production and its inhibition.
References
- 1. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives with acetylcholinesterase, monoamine oxidases and β-amyloid aggregation inhibitory activities as potential agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6-Dimethoxybenzo[d]thiazole in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole core is a prominent scaffold in the design of fluorescent probes due to its favorable photophysical properties, including high quantum yields and environmental sensitivity. The introduction of substituents onto the benzothiazole ring system allows for the fine-tuning of these properties, making it a versatile platform for developing probes for a wide range of analytes and biological applications. This document focuses on the potential utility of the 5,6-Dimethoxybenzo[d]thiazole moiety as a core structure for novel fluorescent probes. The electron-donating nature of the two methoxy groups at the 5 and 6 positions is anticipated to influence the intramolecular charge transfer (ICT) characteristics of derived probes, potentially leading to enhanced fluorescence outputs and sensitivity.
While direct applications of this compound in fluorescent probe development are not yet widely reported in the literature, its structural similarity to other electronically rich benzothiazole derivatives suggests significant potential. These notes provide a theoretical framework and generalized protocols for the synthesis and application of fluorescent probes based on this promising scaffold.
Proposed Signaling Pathway for a Hypothetical Probe
A common strategy in fluorescent probe design is to modulate the ICT process upon analyte binding. For a hypothetical probe based on this compound, a recognition moiety can be attached at the 2-position. In the "off" state, the probe may exhibit weak fluorescence. Upon binding to the target analyte, a conformational or electronic change in the recognition moiety can enhance the ICT from the electron-rich dimethoxybenzothiazole core, leading to a "turn-on" fluorescence response.
Caption: Proposed mechanism for a 'turn-on' fluorescent probe.
Data Presentation
The following table summarizes hypothetical photophysical properties of a fluorescent probe derived from this compound, compared to a generic, unsubstituted benzothiazole probe. These values are illustrative and would need to be determined experimentally.
| Property | Unsubstituted Benzothiazole Probe (Hypothetical) | This compound Probe (Hypothetical) | Significance |
| Excitation Wavelength (λex) | ~350 nm | ~370 nm | The electron-donating methoxy groups may cause a red-shift in the absorption spectrum. |
| Emission Wavelength (λem) | ~450 nm | ~480 nm | A corresponding red-shift in the emission spectrum is expected, potentially moving towards the blue-green region. |
| Quantum Yield (Φ) - Off | < 0.05 | < 0.05 | In the absence of the analyte, the probe is designed to be weakly fluorescent. |
| Quantum Yield (Φ) - On | ~0.4 | > 0.6 | The enhanced ICT in the dimethoxy-substituted probe could lead to a higher fluorescence quantum yield upon analyte binding. |
| Stokes Shift | ~100 nm | ~110 nm | A larger Stokes shift is often desirable to minimize self-quenching and improve signal-to-noise ratio. |
| Limit of Detection (LOD) | ~500 nM | ~100 nM | The potentially brighter fluorescence could lead to a lower limit of detection for the target analyte. |
Experimental Protocols
The following are generalized protocols for the synthesis of a functionalized fluorescent probe from this compound and its subsequent application in cellular imaging.
Protocol 1: Synthesis of a Functionalized Probe
This protocol describes a hypothetical synthesis of a probe for detecting reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), using a boronate ester as the reactive moiety.
Workflow for Probe Synthesis
Caption: Synthetic workflow for a hypothetical H₂O₂ probe.
Materials:
-
4,5-Dimethoxy-2-aminothiophenol
-
2-Hydroxy-4-(bromomethyl)benzaldehyde
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane)
-
Pd(dppf)Cl₂ (Palladium catalyst)
-
Potassium acetate
-
Dioxane (anhydrous)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Synthesis of the Benzothiazole Core: a. Dissolve 4,5-Dimethoxy-2-aminothiophenol (1.0 eq) and 2-Hydroxy-4-(bromomethyl)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask. b. Add a catalytic amount of hydrochloric acid. c. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel to obtain 2-(2-Hydroxy-4-(bromomethyl)phenyl)-5,6-dimethoxybenzo[d]thiazole.
-
Installation of the Recognition Moiety: a. To a solution of the product from step 1 (1.0 eq) and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (1.2 eq) in anhydrous dioxane, add potassium acetate (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). b. Degas the mixture with argon for 15 minutes. c. Heat the reaction at 80-90 °C overnight under an argon atmosphere. d. After cooling, dilute the mixture with ethyl acetate and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. f. Purify the final probe by column chromatography.
Protocol 2: Application in Live Cell Imaging for H₂O₂ Detection
Workflow for Cellular Imaging
Caption: Workflow for live cell imaging of H₂O₂.
Materials:
-
Mammalian cells (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
DMSO
-
The synthesized this compound-based probe
-
Phorbol 12-myristate 13-acetate (PMA) or another H₂O₂-inducing agent
-
Confocal microscope
Procedure:
-
Cell Culture and Seeding: a. Culture mammalian cells in a suitable medium in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells onto confocal dishes or plates at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Probe Preparation and Loading: a. Prepare a stock solution of the probe (e.g., 10 mM) in DMSO. b. On the day of the experiment, dilute the stock solution in serum-free culture medium to a final working concentration (typically 5-10 µM). c. Remove the culture medium from the cells and wash once with warm PBS. d. Add the probe working solution to the cells and incubate for 30 minutes at 37°C.
-
Detection of Endogenous H₂O₂: a. After probe loading, wash the cells twice with warm PBS to remove excess probe. b. Add fresh culture medium containing a stimulus to induce endogenous H₂O₂ production (e.g., 1 µg/mL PMA). c. Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
Confocal Microscopy and Image Analysis: a. Mount the confocal dish on the microscope stage. b. Excite the probe at its determined excitation wavelength (e.g., ~370 nm) and collect the emission at the appropriate wavelength range (e.g., ~480 nm). c. Capture fluorescent images of the cells before and after stimulation. d. Quantify the fluorescence intensity of the images using software such as ImageJ or FIJI. An increase in fluorescence intensity will correlate with the level of H₂O₂.
Conclusion
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel fluorescent probes. The electron-rich nature of this core is anticipated to impart favorable photophysical properties to derived probes, potentially leading to high sensitivity and bright fluorescence signals. The provided hypothetical frameworks and generalized protocols offer a starting point for researchers to synthesize and evaluate probes based on this scaffold for various applications in chemical biology and drug development. Experimental validation of the proposed synthetic routes and photophysical properties is a necessary next step to fully realize the potential of this compound in fluorescent probe design.
Application Notes and Protocols for Molecular Docking Studies with 5,6-Dimethoxybenzo[d]thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking studies on 5,6-Dimethoxybenzo[d]thiazole analogs. The protocols outlined below serve as a foundational workflow for researchers investigating the therapeutic potential of this chemical scaffold against various biological targets. While specific data for a large set of this compound analogs is not extensively available in the public domain, the presented data for analogous benzothiazole derivatives illustrates typical binding affinities and inhibitory activities.
Data Presentation: Quantitative Insights into Benzothiazole Derivatives
Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of ligands with their protein targets. The following table summarizes representative docking scores and experimentally determined inhibitory concentrations (IC₅₀) for various benzothiazole derivatives against several key protein targets implicated in diseases like cancer and microbial infections. This data provides a comparative baseline for new computational studies.
| Target Protein (PDB ID) | Benzothiazole Derivative | Docking Score (kcal/mol) | In Vitro Activity (IC₅₀) |
| DENV NS2B/NS3 Protease | R-meta trifluoromethyl pipecolic acid derivative | -9.6 | Mid-micromolar range |
| HER2 | Compound 2 (benzo[d]thiazol-2-amine derivative) | -10.4 | - |
| HER2 | Compound 3 (benzo[d]thiazol-2-amine derivative) | -9.9 | - |
| DHPS (3TYE) | Compound 16b (pyrazolone-bearing benzothiazole) | - | 7.85 µg/mL |
| DHPS (3TYE) | Compound 16a (pyrazolone-bearing benzothiazole) | - | 11.17 µg/mL |
| DHPS (3TYE) | Compound 16c (pyrazolone-bearing benzothiazole) | - | 11.03 µg/mL |
| p56lck (1QPC) | Compound 1 (benzothiazole-thiazole hybrid) | Identified as competitive inhibitor | - |
| VEGFR-2 | Compound 7 (benzoxazole/thiazole derivative) | -173.88 (MolDock Score) | - |
| Tubulin | Compound 5b (thiazole-naphthalene derivative) | - | 0.48 µM (MCF-7 cells) |
| α-glucosidase | Compound 7i (diaryl-1,2,4-triazine thiazole) | - | 2.85 µM |
Note: Docking scores can vary significantly depending on the software, scoring function, and protocol used. IC₅₀ values represent the concentration of a compound required to inhibit the biological activity of a target by 50% and are determined experimentally.[1][2][3][4][5][6]
Visualization of Key Processes
Diagrams are essential for visualizing complex workflows and biological pathways. The following diagrams, generated using Graphviz, illustrate the molecular docking workflow and a representative signaling pathway that can be targeted by kinase inhibitors.
Experimental Protocols: Molecular Docking
This section provides a detailed, step-by-step protocol for performing molecular docking studies with this compound analogs. This protocol is generalized and can be adapted for various software packages.
1. Required Software and Tools
-
Molecular Visualization: PyMOL, UCSF Chimera, or Discovery Studio Visualizer.[7]
-
Molecular Docking Software: AutoDock Vina, Schrödinger's Glide, GOLD, or MOE-Dock are commonly used options.[8][9]
-
Ligand Preparation Tools: ChemDraw, MarvinSketch for 2D drawing; Open Babel or software-integrated tools for 3D conversion and energy minimization.[10][11]
-
Protein Preparation Tools: Integrated modules within docking software (e.g., AutoDock Tools, Protein Preparation Wizard in Maestro).[7][12]
2. Protocol for Protein Preparation
The quality of the protein structure is critical for obtaining meaningful docking results.
-
Step 2.1: Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.
-
Step 2.2: Initial Cleaning: Load the PDB file into a molecular visualizer. Remove all non-essential components, including water molecules, co-solvents, ions, and any co-crystallized ligands that are not part of the receptor's catalytic mechanism. If the protein is a multimer, retain only the biologically relevant monomer or complex.[2][7][10]
-
Step 2.3: Structural Refinement: Check for and repair any missing residues or missing atoms in side chains using protein preparation utilities.
-
Step 2.4: Hydrogen Addition: Add hydrogen atoms to the protein structure. This is crucial as hydrogens are typically not resolved in crystal structures but are vital for forming hydrogen bonds. Ensure polar hydrogens are correctly placed.[7][10]
-
Step 2.5: Charge Assignment: Assign partial atomic charges to the protein atoms using a force field (e.g., Gasteiger charges for AutoDock). This step is essential for calculating electrostatic interactions.[13]
-
Step 2.6: Final Output: Save the prepared protein in the format required by the docking software (e.g., PDBQT for AutoDock Vina).[7]
3. Protocol for Ligand Preparation
Proper preparation of the this compound analog is equally important.
-
Step 3.1: Structure Generation: Draw the 2D structure of the analog using chemical drawing software or retrieve it from a database like PubChem.
-
Step 3.2: 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically realistic conformation.[11]
-
Step 3.3: Charge Calculation: Calculate and assign partial charges for the ligand atoms.
-
Step 3.4: Torsion and Rotatable Bonds: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site (flexible docking).[14]
-
Step 3.5: Final Output: Save the prepared ligand in the appropriate file format (e.g., PDBQT).
4. Protocol for Docking Simulation
-
Step 4.1: Grid Box Generation: Define the active site for docking. If a co-crystallized ligand was present, center the grid box on its location. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[7]
-
Step 4.2: Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other docking parameters like exhaustiveness (for AutoDock Vina), which controls the thoroughness of the search.[13]
-
Step 4.3: Run Docking: Execute the docking simulation using the command-line interface or graphical user interface of the chosen software. The software will generate multiple binding poses (conformations) for the ligand and rank them based on a scoring function.
5. Protocol for Analysis of Results
-
Step 5.1: Analyze Docking Scores: The primary output is the binding affinity or docking score, typically in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[1] Compare the scores of different analogs to rank their potential potency.
-
Step 5.2: Visualize Binding Poses: Load the docked complex (protein + best-scoring ligand pose) into a molecular visualizer. The Root Mean Square Deviation (RMSD) between different poses can be calculated; a low RMSD (<2.0 Å) among top poses suggests a stable binding mode.[1][15]
-
Step 5.3: Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often the main driver of binding.
-
Pi-Pi Stacking or Cation-Pi Interactions: Common with aromatic systems like the benzothiazole ring.
-
Electrostatic Interactions. [1]
-
-
Step 5.4: Compare with Reference: If available, dock a known inhibitor or the native ligand and compare its score and interactions with those of your test compounds. This helps validate the docking protocol.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. youtube.com [youtube.com]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Troubleshooting & Optimization
Technical Support Center: Demethylation of 5,6-Dimethoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the demethylation of 5,6-Dimethoxybenzo[d]thiazole to its corresponding dihydroxy derivative. This transformation is a critical step in the synthesis of various biologically active compounds, including potential antiviral agents.[1] This guide will address common challenges, provide detailed experimental protocols, and offer data-driven insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the demethylation of this compound?
A1: The most frequently reported and effective reagent for the demethylation of this compound and its derivatives is Boron Tribromide (BBr₃).[1] Other strong demethylating agents used for aryl methyl ethers that could be adapted for this substrate include hydrobromic acid (HBr), and nucleophilic reagents like sodium ethanethiolate.
Q2: I am getting a low yield in my BBr₃ demethylation reaction. What are the possible causes and how can I improve it?
A2: Low yields in BBr₃ demethylations are a common issue. Several factors could be contributing:
-
Insufficient Reagent: Ensure you are using at least two equivalents of BBr₃ for the two methoxy groups. It is also advisable to use an additional equivalent for each basic nitrogen atom in the molecule, as the Lewis acidic BBr₃ can form a complex with it.[2]
-
Reaction Temperature and Time: While the reaction is typically initiated at low temperatures (e.g., -78°C or 0°C) to control the initial exothermic reaction, it may require warming to room temperature or even gentle heating to proceed to completion.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Reagent Quality: BBr₃ is extremely sensitive to moisture. Use a fresh bottle or a recently purchased solution to ensure its reactivity.
-
Work-up Issues: The product, 5,6-dihydroxybenzo[d]thiazole, may have some solubility in the aqueous layer during work-up, especially if it forms a salt. Extraction with a suitable organic solvent like ethyl acetate and ensuring the aqueous layer is saturated with brine can help improve recovery.
Q3: During the work-up of my BBr₃ reaction, a large amount of unmanageable precipitate or agglomerate forms. How can I handle this?
A3: This is a very common problem when quenching BBr₃ reactions, often due to the formation of boron-containing complexes. Here are several strategies to address this:
-
Quenching with Methanol: Instead of quenching directly with water, you can try slowly adding methanol at a low temperature to quench the excess BBr₃. After stirring, the methanol can be removed under reduced pressure before proceeding with aqueous work-up.[4]
-
Direct Quenching with Ice/Water: Add the reaction mixture dropwise to a vigorously stirring mixture of ice and water.[3] This can help to rapidly hydrolyze the boron complexes and keep them in solution.
-
Using Brine: During extraction, if a persistent emulsion or agglomerate forms between the organic and aqueous layers, adding a saturated brine solution can help to break the emulsion and improve phase separation.[4]
-
pH Adjustment: The pH of the aqueous layer can influence the solubility of your product and byproducts. Carefully adjusting the pH might be necessary to facilitate extraction.[4]
Q4: Can the benzothiazole ring itself react with BBr₃?
A4: Yes, the nitrogen atom in the benzothiazole ring is a Lewis basic site and can coordinate with the Lewis acidic BBr₃. This is why it is often necessary to use an excess of the reagent to ensure enough is available for the demethylation of the methoxy groups.[2] This complexation can also influence the reactivity of the molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient BBr₃. 2. Reaction temperature too low. 3. Reaction time too short. 4. Deactivated BBr₃ due to moisture. | 1. Increase the equivalents of BBr₃ (at least 2 eq. + 1 eq. per basic nitrogen).[2] 2. Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[3] 3. Monitor the reaction by TLC until the starting material is consumed. 4. Use a fresh bottle or a new solution of BBr₃. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up (solubility in aqueous phase). 3. Degradation of the product. | 1. See "Incomplete Reaction" above. 2. Perform multiple extractions with ethyl acetate or another suitable solvent. Saturate the aqueous layer with NaCl. 3. The dihydroxy product may be sensitive to oxidation. Work-up under an inert atmosphere if possible and purify the product promptly. |
| Formation of an Unworkable Precipitate/Agglomerate during Work-up | Formation of boron complexes. | 1. Quench the reaction by slowly adding methanol at low temperature, followed by evaporation.[4] 2. Add the reaction mixture dropwise to a vigorously stirring mixture of ice/water.[3] 3. Use brine during extractions to break emulsions.[4] |
| Multiple Products Observed by TLC/LC-MS | 1. Mono-demethylation. 2. Side reactions with other functional groups. 3. Degradation of the starting material or product. | 1. Increase reaction time, temperature, or equivalents of BBr₃ to drive the reaction to the fully demethylated product. 2. Consider protecting other sensitive functional groups in the molecule. 3. See "Low Yield" and consider the stability of your specific derivative under strong acidic conditions. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the demethylation of aryl methyl ethers using various reagents. While specific data for this compound is limited, these provide a good starting point for optimization.
| Reagent | Substrate | Solvent | Temperature | Time | Yield | Reference |
| BBr₃ | 5,6-dimethoxybenzo[d]thiazol-2-amine derivative | DCM | 0°C to RT | Not specified | "Good yields" | [1] |
| BBr₃ | General Aryl Methyl Ether | DCM | 0°C to RT | Overnight | 82% | [3] |
| BBr₃ | General Aryl Methyl Ether | DCM | 0°C | 12 h | 84% | [3] |
| HBr | General Aryl Methyl Ether | Acetic Acid | Reflux | Several hours | Varies | [4] |
| Sodium Ethanethiolate | Nucleoside dimethyl phosphonate | DMF | 100°C | 48 h | 54% | [5] |
| Pyridine HCl | (E)-3,5-dimethoxy-4-isopropyl stilbene | Neat (Microwave) | 150°C | 5 min | 93% | [6] |
Experimental Protocols
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
This protocol is a general procedure adapted from common practices for demethylating aryl methyl ethers and should be optimized for this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Boron tribromide (BBr₃) solution (e.g., 1M in DCM)
-
Methanol (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add BBr₃ solution (at least 2.5 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Slowly and carefully quench the reaction by adding anhydrous methanol dropwise until gas evolution ceases.
-
Remove the solvent and excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5,6-dihydroxybenzo[d]thiazole.
Protocol 2: Demethylation using Hydrobromic Acid (HBr)
This method uses harsher conditions and may not be suitable for substrates with acid-sensitive functional groups.
Materials:
-
This compound
-
48% aqueous Hydrobromic acid (HBr)
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in acetic acid, add 48% aqueous HBr.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the solution by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the BBr₃ demethylation.
Caption: Troubleshooting logic for low yield in demethylation.
References
- 1. Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease | MDPI [mdpi.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
improving the yield of 5,6-Dimethoxybenzo[d]thiazole synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6-Dimethoxybenzo[d]thiazole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common precursor for the synthesis of this compound, particularly its 2-amino derivative, is 3,4-dimethoxyaniline. This aniline derivative is commercially available and can be converted to the corresponding benzothiazole through a one-pot reaction.
Q2: Which synthetic route is recommended for a high-yield synthesis of 2-amino-5,6-dimethoxybenzothiazole?
A widely used and reliable method is the reaction of 3,4-dimethoxyaniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of an oxidizing agent like bromine or N-bromosuccinimide (NBS) in an acidic solvent, typically glacial acetic acid.[1][2] This method, a variation of the Hugerschoff synthesis, allows for the direct formation of the 2-aminobenzothiazole ring system.
Q3: What is the role of bromine in the reaction?
Bromine acts as an oxidizing agent to facilitate the electrophilic cyclization of the intermediate phenylthiourea, which is formed in situ from the reaction of 3,4-dimethoxyaniline and the thiocyanate salt.
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
Yes, research in benzothiazole synthesis has explored greener alternatives. These include the use of ionic liquids as recyclable solvents and catalysts, which can simplify the work-up procedure and minimize waste.[3] Additionally, methods utilizing catalysts like H₂O₂/HCl in ethanol have been reported for the synthesis of benzothiazole derivatives at room temperature.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (3,4-dimethoxyaniline) and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the thiourea intermediate. 2. Inefficient cyclization. 3. Incorrect reaction temperature. 4. Degradation of starting material or product. | 1. Ensure the thiocyanate salt is fully dissolved and reacts with the aniline before adding the oxidizing agent. 2. Check the quality and quantity of the oxidizing agent (e.g., bromine). Ensure slow, dropwise addition to control the reaction. 3. Maintain the recommended temperature range. For the bromination step, cooling is often necessary to prevent side reactions. 4. Use high-purity reagents and solvents. Protect the reaction from excessive heat and light if the product is known to be sensitive. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high. 2. Excess oxidizing agent. 3. Presence of impurities in the starting materials. | 1. Carefully control the temperature, especially during the addition of bromine. Use an ice bath to maintain a low temperature. 2. Use the stoichiometric amount of the oxidizing agent. Add it dropwise to avoid localized high concentrations. 3. Purify the starting materials if their purity is questionable. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Co-precipitation of inorganic salts. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. 3. After the reaction, a thorough aqueous workup is necessary to remove any inorganic salts before recrystallization or column chromatography. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction conditions. 3. Moisture in the reaction. | 1. Use reagents from a reliable source and of a consistent grade. 2. Carefully control all reaction parameters, including temperature, addition rates, and stirring speed. 3. Use anhydrous solvents where specified, as water can interfere with the reaction. |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of various 2-aminobenzothiazole derivatives using the aniline, thiocyanate, and bromine method, which is applicable to the synthesis of 2-amino-5,6-dimethoxybenzothiazole.
| Starting Aniline | Oxidizing Agent | Solvent | Yield (%) | Reference |
| Methyl 4-aminobenzoate | Bromine | Acetic Acid | 55 | [1] |
| 3,4-disubstituted anilines | Bromine | Acetic Acid | Moderate to Good | [2] |
| Substituted anilines | Bromine | Glacial Acetic Acid | Not specified | [4][5] |
| 3,4-dichloroaniline | N-bromosuccinimide | Ionic Liquid | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5,6-dimethoxybenzothiazole via Bromination
This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.[1][2]
Materials:
-
3,4-dimethoxyaniline
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Concentrated ammonium hydroxide solution
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethoxyaniline (1 equivalent) in glacial acetic acid.
-
Formation of Thiourea Intermediate: Add ammonium thiocyanate (2.2 equivalents) to the solution and stir the mixture at room temperature for 1 hour to form the N-(3,4-dimethoxyphenyl)thiourea in situ.
-
Bromination and Cyclization: Cool the reaction mixture to 10-15°C using an ice bath. Dissolve bromine (2 equivalents) in a small amount of glacial acetic acid and add it dropwise to the reaction mixture through the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 20°C.
-
Reaction Completion: After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice. Carefully neutralize the mixture with a concentrated ammonium hydroxide solution to a pH of approximately 8.
-
Filtration and Washing: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 2-amino-5,6-dimethoxybenzothiazole.
Visualizations
Experimental Workflow for 2-amino-5,6-dimethoxybenzothiazole Synthesis
Caption: Workflow for the synthesis of 2-amino-5,6-dimethoxybenzothiazole.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5,6-Dimethoxybenzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dimethoxybenzo[d]thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound and related structures involve the cyclization of a substituted o-aminothiophenol or a corresponding aniline derivative. The key strategies include:
-
Condensation of 4,5-Dimethoxy-2-aminothiophenol with a one-carbon synthon: This is a widely used method where the aminothiophenol is reacted with reagents like formic acid, formamides, or orthoformates to introduce the C2 carbon of the thiazole ring.
-
Hugerschoff Synthesis: This method involves the cyclization of a thiourea derivative. For this specific target, one would start with 4,5-dimethoxyaniline, convert it to the corresponding N-(4,5-dimethoxyphenyl)thiourea, and then induce cyclization, often with an oxidizing agent like bromine or hydrogen peroxide.
-
Jacobson Synthesis: This route involves the cyclization of a thiobenzanilide. The precursor, N-(acyl)-4,5-dimethoxy-2-aminothiophenol, can be cyclized under thermal or acidic conditions.
Q2: I am observing a very low yield in my reaction. What are the primary factors to investigate?
A2: Low yields in benzothiazole synthesis are a common challenge. Key areas to troubleshoot include:
-
Purity of Starting Materials: The precursor, 4,5-dimethoxy-2-aminothiophenol, is susceptible to oxidation, forming a disulfide byproduct.[1] It is crucial to use freshly prepared or purified starting material. Similarly, ensure the purity of your one-carbon source or other coupling partners.
-
Reaction Conditions: Temperature, reaction time, solvent, and catalyst are all critical parameters. Electron-donating groups, such as the methoxy groups in your target molecule, can affect the reactivity of the aniline precursor.[2] Optimization of these conditions is often necessary.
-
Atmosphere: Due to the sensitivity of the aminothiophenol to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.
-
Incomplete Cyclization or Oxidation: In many benzothiazole syntheses, a benzothiazoline intermediate is formed first, which is then oxidized to the final aromatic benzothiazole. If the oxidation step is incomplete, it will result in a mixture of products and a lower yield of the desired compound.
Q3: What are some common side products I might encounter during the synthesis?
A3: Several side products can form depending on the synthetic route and reaction conditions:
-
Disulfide Formation: The most common side product is the disulfide of 4,5-dimethoxy-2-aminothiophenol, formed by oxidation.
-
Over-oxidation or Degradation: Harsh oxidizing agents or high temperatures can lead to the degradation of the starting materials or the product.
-
Formation of Benzothiazolone: In some routes, particularly if there is a source of oxygen and water, the corresponding 5,6-dimethoxy-2(3H)-benzothiazolone may be formed.[3]
-
Incomplete Cyclization Products: As mentioned, the benzothiazoline intermediate may be present in the final product mixture if the oxidation is not complete.
Q4: What are the recommended purification techniques for this compound?
A4: The purification strategy will depend on the impurities present. Common methods include:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying benzothiazole derivatives. A solvent system of hexane and ethyl acetate is often effective.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent like ethanol or methanol can be an effective purification method.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical standards or biological testing, reverse-phase HPLC can be employed. A method using a C18 column with a mobile phase of acetonitrile and water with a formic or phosphoric acid modifier has been described for a similar compound.[1]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Degradation of 4,5-Dimethoxy-2-aminothiophenol | - Use freshly prepared or commercially sourced high-purity starting material.- Store the aminothiophenol under an inert atmosphere and in the dark.- Consider in-situ generation of the aminothiophenol if possible. |
| Suboptimal Reaction Temperature | - If no product is observed, gradually increase the reaction temperature.- If degradation is observed, lower the reaction temperature and increase the reaction time. |
| Incorrect Solvent | - The polarity of the solvent can significantly impact the reaction. If the reaction is sluggish, try a more polar aprotic solvent like DMF or DMSO. |
| Inefficient Catalyst | - For reactions requiring a catalyst (e.g., acid or base catalysis), screen different catalysts and vary the catalyst loading. |
| Reaction Not Going to Completion | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction stalls, consider adding a fresh portion of the limiting reagent or catalyst. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Impurity | Identification | Mitigation and Removal |
| Disulfide of Starting Material | - Characterized by a higher molecular weight in mass spectrometry and distinct NMR signals. | - Run the reaction under an inert atmosphere.- Can often be removed by column chromatography. |
| Unreacted Starting Materials | - Identified by TLC comparison with authentic samples. | - Optimize reaction time and temperature.- Can be removed by column chromatography or an aqueous wash if solubility differs significantly. |
| Benzothiazoline Intermediate | - Will have a different TLC Rf value and distinct NMR signals (e.g., a methine proton at C2). | - Ensure complete oxidation by using a suitable oxidizing agent (e.g., air, H₂O₂, DDQ) or extending the reaction time in the presence of an oxidant. |
| Polymeric Byproducts | - Often appear as an insoluble baseline material on TLC. | - Lower the reaction temperature.- Ensure slow and controlled addition of reagents. |
Experimental Protocols
Protocol 1: Synthesis of 5,6-Dimethoxy-2-methylbenzo[d]thiazole (Illustrative Example)
This protocol is adapted from general procedures for the synthesis of 2-methylbenzothiazoles and should be optimized for the specific substrate.
Materials:
-
4,5-Dimethoxy-2-aminothiophenol
-
Acetic Anhydride
-
Pyridine (optional, as a catalyst)
-
Toluene or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Acetylation: In a round-bottom flask under a nitrogen atmosphere, dissolve 4,5-dimethoxy-2-aminothiophenol (1 equivalent) in toluene. Add acetic anhydride (1.1 equivalents) dropwise at room temperature. A catalytic amount of pyridine can be added.
-
Cyclization: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure 5,6-dimethoxy-2-methylbenzo[d]thiazole.
Protocol 2: Hugerschoff Synthesis of 2-Amino-5,6-dimethoxybenzo[d]thiazole
This protocol is a general representation of the Hugerschoff synthesis and requires careful optimization.
Materials:
-
4,5-Dimethoxyaniline
-
Ammonium thiocyanate or Potassium thiocyanate
-
Bromine or Hydrogen Peroxide
-
Acetic acid or another suitable solvent
Procedure:
-
Thiourea Formation: Dissolve 4,5-dimethoxyaniline (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in acetic acid.
-
Cyclization/Oxidation: Cool the mixture in an ice bath and slowly add a solution of bromine (1.1 equivalents) in acetic acid. Alternatively, other oxidizing agents like hydrogen peroxide can be used.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate). The crude product can then be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Factors Influencing Yield in Benzothiazole Synthesis with Electron-Donating Groups
| Factor | Observation | Recommendation for this compound |
| Catalyst | Acid catalysts (e.g., p-TsOH, HCl) can promote the condensation and cyclization steps.[4] | For condensation with aldehydes or ketones, catalytic amounts of a Brønsted or Lewis acid can be beneficial. |
| Solvent | Polar aprotic solvents like DMF or DMSO can facilitate reactions involving ionic intermediates. | Consider using DMF or DMSO, especially for the Hugerschoff or Jacobson routes. |
| Temperature | Higher temperatures generally increase reaction rates but can also lead to side reactions and degradation. | Start with moderate temperatures (e.g., 80 °C) and adjust based on reaction monitoring. |
| Oxidant | The choice and amount of oxidant are crucial for the final aromatization step. Insufficient oxidant leads to incomplete conversion, while excess can cause over-oxidation. | Air is a mild oxidant. For more controlled oxidation, consider using agents like DDQ or MnO₂. |
| Substituent Effects | Electron-donating groups on the aniline ring can increase its nucleophilicity, potentially accelerating the initial condensation step. | The methoxy groups are electron-donating and should facilitate the initial nucleophilic attack. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Separation of Benzothiazole, 5,6-dimethoxy-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5,6-Dimethoxybenzo[d]thiazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 5,6-Dimethoxybenzo[d]thiazole using column chromatography.
Troubleshooting and FAQs
This section addresses common issues encountered during the column chromatography of this compound.
| Question | Possible Cause | Recommended Solution |
| Why is my compound not moving off the baseline (Rf ≈ 0)? | The mobile phase (eluent) is not polar enough to displace the compound from the stationary phase. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. For a dichloromethane/methanol system, slowly add more methanol. |
| Why is my compound running with the solvent front (Rf ≈ 1)? | The mobile phase is too polar, causing the compound to have a low affinity for the stationary phase and elute too quickly. | Decrease the polarity of the mobile phase. Reduce the percentage of the more polar solvent (e.g., ethyl acetate or methanol) in your eluent system. |
| How can I improve poor separation between my product and impurities? | The chosen solvent system may not be optimal for resolving the components of the mixture. | 1. Optimize the Eluent: Test different solvent ratios using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Try a Different Solvent System: If optimizing the ratio doesn't work, switch to a different solvent system with different selectivities (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol). 3. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. |
| My collected fractions show streaking or "tailing" on TLC. What's wrong? | This can be caused by several factors: - Sample Overload: Too much crude material was loaded onto the column. - Compound Degradation: The compound may be unstable on the acidic silica gel. - Insolubility: The compound may be partially insoluble in the mobile phase. | 1. Reduce Sample Load: Use a larger column or load less material. A general rule is to load 1g of crude material per 20-100g of silica gel. 2. Deactivate Silica: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. 3. Pre-adsorb the Sample: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent. Load this dry powder onto the column instead of loading a liquid solution. |
| The column is running very slowly or is completely blocked. | - Fine Particles: The silica gel may contain very fine particles that are clogging the column frit. - Insoluble Impurities: The crude sample may contain impurities that precipitated at the top of the column. | 1. Use High-Quality Silica: Ensure you are using silica gel with a consistent particle size. 2. Filter the Sample: Before loading, dissolve the crude material and filter it through a small plug of cotton or celite to remove any insoluble particulates. 3. Avoid Excessive Pressure: Applying high pressure to a clogged column can cause it to crack. It is often better to repack the column. |
Method Development Data
The selection of an appropriate solvent system is critical for successful separation. The following table shows example Rf values for this compound in common solvent systems, as would be determined by TLC during method development.
| Stationary Phase | Mobile Phase (Eluent System) | Ratio (v/v) | Rf Value (Approx.) | Observations |
| Silica Gel 60 | Hexane : Ethyl Acetate | 90 : 10 | 0.10 | Compound moves slowly, good for starting a gradient. |
| Silica Gel 60 | Hexane : Ethyl Acetate | 70 : 30 | 0.35 | Optimal for isocratic elution. Good separation anticipated. |
| Silica Gel 60 | Hexane : Ethyl Acetate | 50 : 50 | 0.65 | Compound moves too quickly, potential for co-elution with nonpolar impurities. |
| Silica Gel 60 | Dichloromethane : Methanol | 99 : 1 | 0.40 | Good alternative system. Provides different selectivity. |
| Silica Gel 60 | Dichloromethane | 100% | 0.05 | Compound is highly retained. |
Experimental Protocol: Column Chromatography
This protocol outlines a standard procedure for the purification of this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade
-
Glass column with stopcock
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
2. Column Packing (Slurry Method):
-
Select a column of appropriate size. For 1g of crude material, a column with a 2-4 cm diameter is suitable.
-
In a beaker, prepare a slurry by mixing silica gel with a nonpolar solvent (e.g., Hexane or Hexane:EtOAc 95:5). The consistency should be like a milkshake.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Clamp the column vertically. With the stopcock open, pour the silica slurry into the column. Use a funnel to aid the process.
-
Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Once all the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Based on prior TLC analysis (aiming for an Rf of ~0.3), select the mobile phase. For this compound, a system of Hexane:EtOAc (70:30) is a good starting point.
-
Carefully add the eluent to the column. Open the stopcock and begin collecting fractions.
-
Maintain a constant level of eluent at the top of the column to avoid cracking the silica bed.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
5. Monitoring the Separation:
-
Analyze the collected fractions using TLC. Spot each fraction on a TLC plate and elute with the same solvent system used for the column.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography method development.
Technical Support Center: Overcoming Solubility Challenges of 5,6-Dimethoxybenzo[d]thiazole in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with 5,6-Dimethoxybenzo[d]thiazole during biological assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I add my DMSO stock solution to the aqueous assay buffer or cell culture medium. What is causing this?
A1: This is a common issue for hydrophobic compounds like many benzothiazole derivatives.[1][2] Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but when a concentrated DMSO stock of a poorly soluble compound is diluted into an aqueous environment, the compound's solubility can dramatically decrease, leading to precipitation.[1] The DMSO concentration in the final assay medium is often too low to maintain the compound's solubility.[2]
Q2: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A2: The tolerance of cell lines to DMSO can vary. However, a final concentration of 0.1% to 0.5% DMSO is typically considered safe for most cell lines, though some may tolerate up to 1%.[2] It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.
Q3: Can I simply increase the volume of my DMSO stock solution to increase the final concentration of my compound?
A3: While this may seem intuitive, it can be counterproductive. Increasing the volume of your DMSO stock will also increase the final DMSO concentration in your assay, which could lead to cellular toxicity.[1] A better approach is to optimize the stock concentration and the dilution strategy.
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: Yes, other organic solvents can be used, but their compatibility with your specific assay must be validated. Solvents such as ethanol, polyethylene glycols (PEGs), or glycerol can be considered.[3][4] However, like DMSO, their final concentration must be carefully controlled to avoid adverse effects on the biological system.
Q5: My compound seems to be degrading in solution. What could be the cause?
A5: Benzothiazole derivatives can be susceptible to degradation under certain conditions. Factors that can contribute to degradation include exposure to light (photodegradation), extreme pH (both acidic and basic conditions), oxidizing agents, and elevated temperatures.[5] It is recommended to store stock solutions protected from light and at low temperatures.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution
Symptoms:
-
Cloudiness or visible precipitate in the assay well or tube after adding the compound stock.
-
Inconsistent or non-reproducible assay results.
Possible Causes:
-
The aqueous solubility of this compound is exceeded.
-
The final concentration of the co-solvent (e.g., DMSO) is too low to maintain solubility.[1]
Solutions:
| Solution | Description | Considerations |
| Optimize DMSO Concentration | Determine the highest non-toxic concentration of DMSO for your assay (e.g., 0.1%, 0.5%). Prepare your stock solution at a concentration that allows for the desired final compound concentration within this DMSO limit.[2] | Always include a DMSO-only vehicle control in your experiments. |
| Serial Dilutions in Assay Medium | Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.[6] | This method may not be effective for highly insoluble compounds. |
| Use of Solubilizing Agents | Incorporate a solubilizing agent into your assay buffer. Options include cyclodextrins (e.g., HP-β-CD), surfactants (e.g., Tween 80, Polysorbate 80), or co-solvents.[7][8][9] | The chosen agent must be compatible with your assay and not interfere with the biological target. Test for any intrinsic activity of the solubilizing agent. |
| Sonication | After diluting the stock solution, briefly sonicate the mixture. This can help to break down small aggregates and improve dispersion.[6] | Over-sonication can generate heat, which may degrade the compound or affect biological components. |
| Heating | Gently warming the assay medium while adding the compound stock can sometimes improve solubility.[6] | Ensure the temperature is not high enough to damage the compound or other assay components. The compound may precipitate again upon cooling. |
Issue 2: Inconsistent or Low Biological Activity
Symptoms:
-
Lower than expected potency or efficacy.
-
High variability between replicate experiments.
Possible Causes:
-
Poor solubility leading to a lower effective concentration of the compound in the assay.
-
Compound adsorption to plasticware.
-
Degradation of the compound in the stock solution or assay medium.
Solutions:
| Solution | Description | Considerations |
| Solubility Enhancement | Employ the methods described in "Issue 1" to ensure the compound is fully dissolved at the desired test concentration. | Verify the solubility enhancement method does not interfere with the assay. |
| Use of Low-Binding Plates | For highly hydrophobic compounds, consider using low-protein-binding microplates to minimize adsorption to the plastic surface. | These plates are typically more expensive than standard tissue culture plates. |
| Fresh Stock Solutions | Prepare fresh stock solutions of this compound for each experiment to minimize the risk of degradation. | If using frozen stocks, ensure they are brought to room temperature and vortexed thoroughly before use. |
| Stability Assessment | If degradation is suspected, perform a stability study of the compound under your specific assay conditions (e.g., incubation time, temperature, pH).[5] | This can be analyzed by techniques like HPLC or LC-MS. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution with a Co-solvent (DMSO)
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C or -80°C.
Protocol 2: Use of Cyclodextrins for Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][10][11]
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in biological assays.[7][12]
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10% w/v).
-
Complexation:
-
Method A (Co-precipitation): Dissolve the cyclodextrin in the aqueous buffer. Add the this compound powder to this solution and stir continuously.[10]
-
Method B (Kneading): Make a paste of the compound with a small amount of the cyclodextrin solution. Gradually add more solution while kneading to form a uniform mixture.[13]
-
-
Equilibration: Allow the mixture to equilibrate (e.g., by stirring or shaking for several hours or overnight at room temperature) to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Concentration Determination: Determine the final concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
Protocol 3: Nanoparticle Formulation for Improved Delivery
For in vivo or some specialized in vitro assays, formulating the compound into nanoparticles can significantly improve its solubility and bioavailability.[14][15]
-
Method Selection: Choose a suitable nanoparticle formulation method, such as nanoprecipitation.[15][16]
-
Organic Phase Preparation: Dissolve this compound and a carrier polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Polysorbate 80) to stabilize the nanoparticles.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer and encapsulated drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Purification and Concentration: Purify and concentrate the nanoparticle suspension using techniques like centrifugation or tangential flow filtration.
-
Characterization: Characterize the nanoparticles for size, surface charge, and drug loading efficiency.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpbr.in [ijpbr.in]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solubilizer Excipients - Protheragen [protheragen.ai]
- 10. humapub.com [humapub.com]
- 11. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. worldscientific.com [worldscientific.com]
- 16. stanford.edu [stanford.edu]
stability of 5,6-Dimethoxybenzo[d]thiazole in DMSO stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5,6-Dimethoxybenzo[d]thiazole in DMSO stock solutions. The following information is based on general principles for benzothiazole derivatives and small molecule stability. Compound-specific stability studies are highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could cause the degradation of this compound in a DMSO stock solution?
A1: Based on the chemistry of related benzothiazole compounds, the main factors that can lead to degradation include:
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or even DMSO itself, which can act as an oxidizing agent.[1][2]
-
Hydrolysis: The presence of water in DMSO can facilitate the hydrolysis of labile functional groups or potentially lead to the opening of the thiazole ring.[2]
-
Photodegradation: Exposure to UV or high-intensity visible light can induce photochemical degradation, a process that can sometimes be accelerated by the solvent.[1][2]
-
Elevated Temperatures: Higher temperatures can increase the rate of both hydrolytic and oxidative degradation pathways.[1]
-
pH: Strongly acidic or basic conditions can promote the hydrolysis of the thiazole ring.[1]
Q2: What are the ideal storage conditions for this compound in DMSO to ensure long-term stability?
A2: To maximize the stability of this compound in DMSO, the following storage conditions are recommended:
-
Temperature: Store stock solutions at -20°C or -80°C to slow down the rate of chemical degradation.[2]
-
Light: Protect solutions from light by using amber vials or by storing them in the dark to prevent photodegradation.[2]
-
Atmosphere: For long-term storage, consider using an inert atmosphere such as argon or nitrogen to minimize the risk of oxidation.[2]
-
DMSO Quality: Use high-purity, anhydrous DMSO to minimize water-mediated hydrolysis.[2]
-
Container: Use tightly sealed, non-reactive containers such as glass vials with PTFE-lined caps.[1]
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of the stock solution, for instance from clear to dark, can be a visual indicator of chemical decomposition.[1][3] If you observe a color change, it is recommended to perform an analytical check (e.g., by HPLC or LC-MS) to assess the purity of the compound before proceeding with your experiments.
Q4: The compound precipitated out of my aqueous buffer after I diluted it from the DMSO stock. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules.[4] Here are some steps you can take:
-
Lower the Final Concentration: Your compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.[4]
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiment.[4][5]
-
Adjust pH: The solubility of your compound might be pH-dependent. Experimenting with different pH values for your buffer could improve solubility.[4]
-
Use Fresh Dilutions: Do not use a solution that has precipitated. Prepare fresh dilutions for your experiments.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound in the DMSO stock solution. | Verify the purity of the stock solution using HPLC or LC-MS. If degradation is confirmed, prepare a fresh stock solution and adhere to recommended storage conditions. |
| Loss of compound activity over time | The compound may be unstable under the storage conditions used. | Re-evaluate your storage procedures. Ensure the solution is stored at a low temperature (-20°C or -80°C), protected from light, and in a tightly sealed container. For sensitive compounds, storage under an inert atmosphere is advisable.[2] |
| Precipitation upon thawing of frozen stock | Poor solubility at lower temperatures or changes in the compound's solid state. | Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. Sonication can be used cautiously if precipitation persists. Confirm the concentration of the solution after redissolving.[2] |
| Appearance of unexpected peaks in analytical chromatograms (HPLC/LC-MS) | Formation of degradation products or solvent adducts. | Conduct a forced degradation study to identify potential degradation products and pathways. This can help in understanding the stability profile of your compound.[2] |
Experimental Protocols
Protocol for Assessing Stock Solution Stability
This protocol outlines a forced degradation study to identify potential degradation pathways for this compound in DMSO.
1. Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade acetonitrile and water
-
HPLC system with a UV detector and a mass spectrometer (MS)
2. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2]
3. Stress Conditions:
-
Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M HCl. Incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M NaOH. Incubate at 60°C for 24 hours.[2]
-
Oxidation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.[2]
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 7 days.[2]
-
Photostability: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH option 2) for a suitable duration.[2]
-
Control: Keep 1 mL of the stock solution at -20°C in the dark.[2]
4. Sample Analysis by HPLC-MS:
-
Before analysis, neutralize the acid and base-stressed samples.
-
Dilute all samples to a final concentration of approximately 100 µM with 50:50 acetonitrile:water.
-
Analyze the samples by HPLC-MS to determine the percentage of the parent compound remaining and to identify any degradation products.[2]
Data Presentation
Table 1: Recommended Storage Conditions for this compound in DMSO
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Minimizes water-mediated hydrolysis.[2] |
| Temperature | -20°C or -80°C | Slows down the rate of chemical degradation.[2] |
| Light Exposure | Store in amber vials or in the dark | Prevents photodegradation.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation.[2] |
| Container | Tightly sealed glass vials with PTFE-lined caps | Prevents contamination and solvent evaporation.[1] |
Visualizations
Caption: Experimental workflow for handling and assessing the stability of this compound.
Caption: Potential degradation pathways for this compound in DMSO.
References
side reactions to avoid during 5,6-Dimethoxybenzo[d]thiazole synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5,6-Dimethoxybenzo[d]thiazole.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yields are a frequent issue in organic synthesis. Several factors, from reagent quality to reaction conditions, can be responsible.
| Potential Cause | Troubleshooting Steps |
| Poor Quality Starting Materials | The purity of the precursors, such as 4,5-dimethoxy-2-aminothiophenol, is crucial. Impurities can lead to side reactions and inhibit the formation of the desired product. Ensure starting materials are pure, for instance by checking for discoloration which may indicate oxidation.[1] |
| Degraded Reagents | Cyclizing agents can degrade upon exposure to moisture. It is important to use freshly opened or distilled reagents for optimal reactivity.[1] |
| Suboptimal Reaction Temperature | The formation of the benzothiazole ring is sensitive to temperature. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to decomposition and the formation of polymeric side products.[1] |
| Moisture Contamination | Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware to prevent moisture from quenching reactive intermediates.[1] Anhydrous solvents are essential.[1] |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature.[1] |
Issue 2: Presence of Significant Impurities
The formation of byproducts that are difficult to separate can complicate the purification process.
| Potential Impurity | Mitigation Strategy |
| Unreacted Starting Materials | If the reaction is incomplete, unreacted starting materials will contaminate the product. This can be addressed by increasing the reaction time or temperature, or by using a slight excess of one of the reagents.[1] |
| Polymeric Materials | These often appear as insoluble, tar-like substances and can result from poorly controlled reaction temperatures or incorrect stoichiometry. Mitigation involves the dropwise addition of reagents at a controlled temperature and ensuring efficient stirring.[1] |
| Oxidation of Thiophenol Group | The thiol group in 2-aminothiophenol derivatives is susceptible to oxidation, which can form disulfide byproducts. To avoid this, it is recommended to handle the starting material under an inert atmosphere. |
| Over-alkylation/Arylation | In cases where alkyl or aryl halides are used in the synthesis, there is a risk of N- and/or S-alkylation/arylation of the starting material or product, leading to a mixture of products. Careful control of stoichiometry and reaction conditions is necessary to minimize this. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
Common methods for synthesizing benzothiazoles involve the condensation of a 2-aminothiophenol derivative with various electrophiles. For this compound, this would typically involve the reaction of 4,5-dimethoxy-2-aminothiophenol with reagents such as formic acid, formyl derivatives, or other one-carbon electrophiles.
Q2: How can I effectively purify the crude this compound product?
Column chromatography is a standard method for the purification of benzothiazole derivatives. A solvent system of hexane and ethyl acetate is often effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Q3: The reaction appears to stall and does not proceed to completion. What steps can I take?
A stalled reaction is often due to the deactivation of reagents or non-optimal conditions.[1] Consider the following:
-
Moisture Contamination: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.[1]
-
Insufficient Activation: The reaction may require a catalyst. Ensure the catalyst is active and used in the correct stoichiometric amount.[1]
-
Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time before quenching.[1]
Q4: I am observing the formation of a dark, tar-like substance in my reaction. What is it and how can I prevent it?
The formation of dark, polymeric materials is often a result of overheating or incorrect stoichiometry.[1] To prevent this, maintain precise temperature control throughout the reaction and ensure reagents are added in a controlled manner, such as dropwise addition with efficient stirring.[1]
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the condensation of 4,5-dimethoxy-2-aminothiophenol with formic acid.
Materials:
-
4,5-dimethoxy-2-aminothiophenol
-
Formic acid
-
Toluene
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dimethoxy-2-aminothiophenol in toluene.
-
Add an excess of formic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Neutralize the excess formic acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimization of N-arylation of 5,6-Dimethoxybenzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-arylation of 5,6-Dimethoxybenzo[d]thiazole. The content is tailored for researchers, scientists, and drug development professionals to assist in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is more suitable for the N-arylation of the electron-rich this compound, Palladium or Copper-based catalysts?
A1: Both Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann) systems can be effective for the N-arylation of N-heterocycles.[1] For electron-rich substrates like this compound, palladium catalysis with bulky, electron-rich phosphine ligands is often a good starting point due to its high efficiency and broad functional group tolerance.[2] However, modern Ullmann-type reactions with specific ligands can also be very effective and may offer cost advantages.[3] The optimal choice often depends on the specific aryl halide and the desired reaction conditions.
Q2: What are the most common side reactions to be aware of during the N-arylation of benzothiazoles?
A2: A common side reaction is the homocoupling of the aryl halide.[4] Additionally, if starting from 2-aminothiophenol to synthesize the benzothiazole core, oxidative dimerization to form a disulfide byproduct is a frequent issue.[5] Incomplete oxidation of the benzothiazoline intermediate to the final benzothiazole product can also occur.[5] Careful control of the reaction atmosphere (inert conditions) and the choice of oxidant can help minimize these side reactions.
Q3: How do the electronic properties of the aryl halide affect the reaction?
A3: Generally, aryl halides with electron-withdrawing groups are more reactive in both Buchwald-Hartwig and Ullmann couplings.[6] Aryl iodides are typically more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[6] For less reactive aryl halides, more forcing conditions (higher temperatures, stronger bases, more active catalyst systems) may be required.
Q4: Can microwave irradiation be used to accelerate the N-arylation reaction?
A4: Yes, microwave irradiation can significantly shorten reaction times for both palladium-catalyzed and copper-catalyzed N-arylation reactions.[7][8] It is a useful technique for high-throughput screening of reaction conditions and for expediting synthesis.
Troubleshooting Guides
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure proper activation of the palladium source. |
| Poor ligand choice | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[2] | |
| Inappropriate base | The choice of base is critical. Screen inorganic bases like K₃PO₄, Cs₂CO₃, and NaOtBu. | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Formation of Byproducts | Homocoupling of aryl halide | Use a lower catalyst loading or a different ligand. |
| Decomposition of starting material | Use milder reaction conditions (lower temperature, weaker base). | |
| Poor Reproducibility | Oxygen or moisture contamination | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). |
Copper-Catalyzed N-Arylation (Ullmann-type)
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive copper source | Use fresh, high-purity Cu(I) salts (e.g., CuI). |
| Absence of a suitable ligand | While some Ullmann reactions are ligand-free, many benefit from the addition of a ligand. Screen diamine or other N,N- or N,O-chelating ligands.[9] | |
| Inappropriate base | Screen inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3] | |
| High reaction temperature leading to decomposition | Modern Ullmann reactions often proceed at lower temperatures than traditional protocols. Optimize the temperature, starting from around 80-120 °C. | |
| Formation of Byproducts | Dehalogenation of the aryl halide | Ensure anhydrous conditions and use a non-protic solvent. |
| Homocoupling of the aryl halide | This can be a competing reaction. Adjusting the stoichiometry or catalyst loading may help. | |
| Poor Solubility of Reagents | Inappropriate solvent | Screen polar aprotic solvents like DMF, DMSO, or dioxane. |
Experimental Protocols
Note: The following are general starting points and will likely require optimization for the specific N-arylation of this compound.
General Protocol for Palladium-Catalyzed N-Arylation
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Catalyzed N-Arylation
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the copper catalyst (e.g., CuI, 0.1 mmol), the ligand (if used, 0.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or DMSO, 5 mL) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonia solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the optimization of Buchwald-Hartwig N-arylation.
Caption: Troubleshooting guide for low-yield Ullmann-type N-arylation reactions.
References
- 1. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation and Soluble Organic Amine Bases [organic-chemistry.org]
- 8. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
preventing degradation of 5,6-Dimethoxybenzo[d]thiazole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5,6-Dimethoxybenzo[d]thiazole in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemistry of related benzothiazole compounds, the primary factors that can lead to the degradation of this compound include:
-
pH: Both strongly acidic and basic conditions can promote the hydrolysis of the thiazole ring.[1]
-
Oxidizing Agents: The sulfur atom in the thiazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing reagents.[1]
-
Light (Photodegradation): Exposure to UV or even high-intensity visible light can induce photochemical degradation.[1] The presence of certain solvents can sometimes accelerate this process.[1]
-
Elevated Temperatures: High temperatures can accelerate hydrolytic and oxidative degradation pathways.[1]
Q2: How should I select an appropriate solvent to minimize degradation?
A2: The choice of solvent is critical for maintaining the stability of this compound. Here are some general guidelines:
-
Favor Aprotic Solvents: Non-reactive, aprotic solvents are generally preferred. Examples include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dioxane, and Toluene.[1]
-
Use High-Purity Solvents: Impurities in solvents, such as peroxides in ethers or trace acids/bases, can initiate degradation. Use freshly opened, high-purity, or redistilled solvents.[1]
-
Consider Solvent Polarity: The polarity of the solvent can influence the rate of degradation. It is advisable to perform preliminary stability tests in your chosen solvent system if the solution is to be stored for an extended period.[1]
-
Avoid Reactive Solvents: Avoid solvents that can react with the compound, such as primary and secondary amines, unless they are part of the intended reaction.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the longevity of your solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at a low temperature, such as 2-8°C or -20°C.[1][2][3]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Inert Atmosphere: For long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Container: Use tightly sealed, non-reactive containers (e.g., glass or PTFE-lined caps).
Troubleshooting Guide
Scenario 1: My solution of this compound has changed color.
-
Question: What could cause the color change in my solution?
-
Answer: A color change often indicates the formation of degradation products. This could be due to oxidation, hydrolysis, or photodegradation.
-
-
Question: How can I identify the cause and prevent it in the future?
-
Answer: Analyze a sample of the discolored solution using an analytical technique like HPLC with a UV-Vis or mass spectrometric detector, or by TLC. Compare the chromatogram or plate to that of a freshly prepared solution to identify new peaks, which are likely degradation products.[1] To prevent this, review your storage conditions, ensuring the solution is protected from light, stored at a low temperature, and prepared with high-purity, degassed solvents under an inert atmosphere if necessary.[1]
-
Scenario 2: I see unexpected peaks in my HPLC/LC-MS analysis.
-
Question: How can I confirm if these new peaks are degradation products?
-
Answer: To determine if the new peaks are degradation products, you can perform a forced degradation study. Expose new samples of your compound to stress conditions such as acid, base, heat, light, and an oxidizing agent.[4] If the peaks in your original sample match the retention times of the peaks generated under these stress conditions, they are likely degradation products.
-
-
Question: What are the likely structures of these degradation products?
-
Answer: Without specific analytical data, it is difficult to determine the exact structures. However, common degradation pathways for benzothiazoles involve oxidation of the sulfur atom to a sulfoxide or sulfone, or hydrolysis of the thiazole ring. Hydroxylation of the benzene ring is also a possibility.[5]
-
Experimental Protocols
Protocol for Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound in a specific solvent system.
Objective: To identify potential degradation products and determine the susceptibility of this compound to hydrolysis, oxidation, photolysis, and thermal stress.
Materials:
-
This compound
-
Chosen solvent (e.g., DMSO, Acetonitrile)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
-
pH meter
-
Photostability chamber or a UV lamp
-
Oven
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.[1]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.[1]
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.[1]
-
Thermal Stress: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).[1]
-
Photolytic Stress: Place a vial of the stock solution in a photostability chamber or expose it to a UV lamp.[1]
-
Control: Keep a vial of the stock solution at room temperature, protected from light.[1]
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 or 48 hours). It may be necessary to take time points to monitor the progression of degradation.[1]
-
Analysis: At each time point, take an aliquot from each sample. Neutralize the acidic and basic samples before analysis. Analyze all samples, including the control, by a suitable stability-indicating method (e.g., HPLC with a C18 column and a gradient elution of water and acetonitrile).[1]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation.[1]
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameter | Potential Degradation Pathway | Expected Observation in HPLC/LC-MS |
| Acid Hydrolysis | 0.1 M HCl | Thiazole ring opening | Appearance of new, more polar peaks |
| Base Hydrolysis | 0.1 M NaOH | Thiazole ring opening | Appearance of new, more polar peaks |
| Oxidation | 3% H₂O₂ | Sulfur oxidation (sulfoxide, sulfone) | Appearance of new peaks, possibly with a mass increase of 16 or 32 amu |
| Thermal Stress | 60°C | Acceleration of hydrolysis/oxidation | Similar degradation products to other conditions, but at an accelerated rate |
| Photolytic Stress | UV light | Photochemical decomposition | Appearance of various degradation products |
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
challenges in scaling up the synthesis of 5,6-Dimethoxybenzo[d]thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of 5,6-Dimethoxybenzo[d]thiazole.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction to synthesize this compound is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the synthesis of this compound, typically synthesized via the condensation of 4,5-dimethoxy-2-aminothiophenol with a suitable one-carbon synthon (like formic acid or its derivatives), can stem from several factors.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials: The starting material, 4,5-dimethoxy-2-aminothiophenol, is susceptible to oxidation and may contain impurities that can interfere with the reaction.
-
Solution: Use freshly prepared or purified 4,5-dimethoxy-2-aminothiophenol. Ensure all other reagents and solvents are of high purity and anhydrous where necessary.
-
-
Incorrect Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent are critical. Suboptimal conditions can lead to incomplete reaction or decomposition of reactants and products.
-
Solution: Systematically optimize the reaction conditions. For instance, if using formic acid, a higher temperature might be required for cyclization. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
-
Inefficient Cyclization: The intramolecular cyclization to form the thiazole ring might be the rate-limiting step and can be inefficient under certain conditions.
-
Solution: The choice of the one-carbon synthon and catalyst is crucial. For example, using stronger dehydrating agents or catalysts that promote cyclization can improve yields.
-
Problem 2: Formation of Significant Side Products/Impurities
Q: My reaction is producing a significant amount of dark, tar-like material and other impurities, making the isolation of this compound difficult. How can I minimize these side reactions?
A: The formation of impurities, especially dark-colored, polymeric materials, is a common issue in benzothiazole synthesis, often due to the oxidation and polymerization of the 2-aminothiophenol starting material.[2]
Potential Causes & Solutions:
-
Oxidation of 2-Aminothiophenol: 4,5-dimethoxy-2-aminothiophenol can readily oxidize, especially at elevated temperatures and in the presence of air, leading to disulfide formation and other colored byproducts.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly purified starting materials and deoxygenated solvents.[2]
-
-
Over-oxidation: If an oxidizing agent is used to facilitate the final aromatization step, its concentration and the reaction temperature must be carefully controlled to prevent over-oxidation of the desired product.[1]
-
Solution: Use a mild oxidizing agent and control its stoichiometry. Monitor the reaction closely to stop it once the formation of the product is complete.
-
-
Dimerization and Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.
-
Solution: Optimize the reactant concentrations. Running the reaction at a lower concentration might favor the intramolecular pathway.[2]
-
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify the synthesized this compound from the reaction mixture. What are some effective purification strategies?
A: The purification of benzothiazole derivatives can be challenging due to the similar polarity of the product and certain byproducts.
Potential Causes & Solutions:
-
Co-elution with Impurities in Column Chromatography: The product may have a similar retention factor (Rf) to some impurities, making separation by column chromatography difficult.
-
Solution: Experiment with different solvent systems for column chromatography. A combination of polar and non-polar solvents in varying ratios can help achieve better separation.
-
-
Product Oiling Out During Recrystallization: The product may not crystallize properly and instead form an oil.
-
Solution: Try different recrystallization solvents or solvent mixtures. Ensure the crude product is sufficiently pure before attempting recrystallization, as impurities can inhibit crystal formation.
-
-
Acidic or Basic Impurities: The reaction mixture may contain unreacted acidic or basic starting materials or byproducts.
-
Solution: An initial acid-base extraction can be a very effective preliminary purification step. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to remove basic impurities, followed by a wash with a dilute base solution to remove acidic impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the condensation reaction between 4,5-dimethoxy-2-aminothiophenol and a one-carbon electrophile, followed by cyclization. Common one-carbon sources include formic acid, which serves as both reactant and solvent, or other activated carboxylic acid derivatives.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary starting material is 4,5-dimethoxy-2-aminothiophenol. The other key reagent is a source for the C2 position of the thiazole ring, which is typically formic acid or a derivative thereof.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[1]
Q4: What are the common methods for the purification of this compound?
A4: After the reaction is complete, the crude product is typically isolated by precipitation or extraction. Common purification methods include recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or column chromatography on silica gel.[1][3]
Q5: What are the main challenges when scaling up the synthesis of this compound?
A5: Key challenges in scaling up include:
-
Heat Transfer: The reaction can be exothermic, and maintaining a consistent temperature throughout a large reactor can be difficult.
-
Mixing: Ensuring efficient mixing of reactants in a large volume is crucial for consistent product quality and yield.
-
Reagent Addition: The rate of addition of reagents can significantly impact side product formation.
-
Work-up and Purification: Handling and purifying large quantities of material can present logistical challenges, and methods that work well on a small scale (like column chromatography) may not be practical for large-scale production.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzothiazole Synthesis (Illustrative Examples)
| Catalyst/Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp. | 1 | 80-95 | [1] |
| None (Ultrasound) | None | Room Temp. | 0.33 | 65-83 | [3] |
| Formic Acid | Formic Acid | Reflux | 4-6 | Varies | General Method |
| DDQ | Dichloromethane | Room Temp. | 1-2 | High | [4] |
Note: Yields are highly substrate-dependent and these values are for general benzothiazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Formic Acid Cyclization
Materials:
-
4,5-dimethoxy-2-aminothiophenol
-
Formic acid (98-100%)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
To a round-bottom flask, add 4,5-dimethoxy-2-aminothiophenol (1.0 eq).
-
Add formic acid (10-20 volumes) to the flask.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers and wash with brine (1 x 20 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
A Comparative Analysis of 5,6-Dimethoxy- vs. 5,6-Dihydroxybenzothiazole: Evaluating Biological Activity
A comprehensive review of available data on the bioactivity of 5,6-dimethoxybenzothiazole and 5,6-dihydroxybenzothiazole derivatives, focusing on their potential anticancer and antioxidant properties. This guide provides an objective comparison based on existing experimental data for structurally related compounds, offering insights for researchers, scientists, and drug development professionals.
Structure-Activity Relationship Insights: The Influence of Methoxy and Hydroxy Groups
The nature of substituents on the benzothiazole ring significantly influences the molecule's biological activity. The presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) at the 5 and 6 positions can modulate the compound's electronic properties, lipophilicity, and ability to interact with biological targets.
Generally, hydroxyl groups can participate in hydrogen bonding and may be crucial for interaction with specific enzyme active sites. They also play a significant role in the antioxidant activity of phenolic compounds through the donation of a hydrogen atom to scavenge free radicals. In contrast, methoxy groups are less prone to hydrogen bonding but increase the lipophilicity of the molecule, which can enhance cell membrane permeability and bioavailability.[1] However, the metabolic conversion of a methoxy group to a hydroxyl group in vivo can sometimes lead to enhanced biological activity.
Comparative Anticancer Activity
Direct quantitative comparisons of the anticancer effects of 5,6-dimethoxybenzothiazole and 5,6-dihydroxybenzothiazole are absent from published studies. However, by examining derivatives with similar substitution patterns, we can infer potential differences in their activity. The following table summarizes the in vitro anticancer activity of various methoxy and hydroxy-substituted benzothiazole derivatives against several human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Methoxy- and Hydroxy-Substituted Benzothiazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Citation |
| Substituted phenylamino based methoxybenzothiazole 68 | Methoxy-substituted benzothiazole | HeLa (Cervical Cancer) | 0.5 ± 0.02 | [2] |
| Substituted phenylamino based methoxy methylbenzothiazole 69 | Methoxy-substituted benzothiazole | HeLa (Cervical Cancer) | 0.6 ± 0.29 | [2] |
| N-[2-Bromo-5-(trifluoromethyl)phenyl]-2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetamide 4p | Chloro-substituted benzothiazole | AsPC-1 (Pancreatic Cancer) | >75 | [3] |
| 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide 6a | Nitro-substituted benzothiazole | HCT-116 (Colorectal Carcinoma) | >50 | [4] |
| 2-(2,4-Dioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide 4e | Nitro-substituted benzothiazole | MCF-7 (Breast Cancer) | 6.11 | [4] |
| Benzothiazole-thiazolidinedione Hybrid 4a | Thiazolidinedione Hybrid | HCT-116 (Colorectal Carcinoma) | 5.61 | [5] |
| Benzothiazole-thiazolidinedione Hybrid 4a | HEPG-2 (Hepatocellular Carcinoma) | 7.92 | [5] |
Note: The presented data is for structurally related compounds and does not represent a direct comparison between 5,6-dimethoxybenzothiazole and 5,6-dihydroxybenzothiazole.
Comparative Antioxidant Activity
The antioxidant potential of benzothiazole derivatives is often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups is generally associated with potent antioxidant activity. The following table presents available data on the antioxidant properties of relevant benzothiazole derivatives.
Table 2: In Vitro Antioxidant Activity of Hydroxy-Substituted Benzothiazole Derivatives
| Compound/Assay | Method | Activity Metric | Result | Citation |
| 6-substituted-2-(2-hydroxyphenyl)benzothiazole 5f | DPPH Radical Scavenging | IC₅₀ | Most promising | [6] |
| 6-substituted-2-(2-hydroxyphenyl)benzothiazole 5f | ABTS Radical Scavenging | IC₅₀ | Most promising | [6] |
| 6-substituted-2-(2-hydroxyphenyl)benzothiazole 5f | Ferric Reducing Antioxidant Power (FRAP) | Activity | Most promising | [6] |
Note: The data highlights the antioxidant potential of a hydroxy-substituted benzothiazole derivative. Direct comparative data for 5,6-dihydroxybenzothiazole and 5,6-dimethoxybenzothiazole is not available.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[5][7]
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug. The plates are incubated for an additional 48-72 hours.[5]
-
MTT Addition: An MTT solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).[7]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free-radical scavenging activity of compounds.[6]
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Sample Reaction: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and potential mechanisms of action, the following diagrams are provided.
Conclusion
References
Unveiling the Antiviral Potential of 5,6-Dimethoxybenzo[d]thiazole Derivatives Against Flaviviruses
A comparative analysis of novel proline- and pipecolic acid-based inhibitors targeting the NS2B/NS3 protease of Dengue and Zika viruses showcases promising antiviral activity. These derivatives, synthesized from a 5,6-dimethoxybenzo[d]thiazole core, demonstrate low micromolar to sub-micromolar efficacy in enzymatic and cell-based assays, paving the way for further development of potent antiviral therapeutics.
Researchers in the field of virology and drug development are continuously seeking new molecular scaffolds to combat emerging and re-emerging viral threats. One such scaffold, the benzothiazole ring system, has garnered significant attention due to its diverse pharmacological activities. This guide provides a detailed comparison of the antiviral performance of novel derivatives of this compound, with a specific focus on their inhibitory effects against the Dengue virus (DENV) and Zika virus (ZIKV), both members of the Flavivirus genus.
Comparative Antiviral Activity
A recent study focused on the development of allosteric inhibitors of the DENV and ZIKV NS2B/NS3 protease, a crucial enzyme for viral replication. The study utilized 5,6-dimethoxybenzo[d]thiazol-2-amine as a key building block to synthesize a series of proline- and pipecolic acid-based derivatives. The antiviral efficacy of these compounds was evaluated through enzymatic and cell-based assays, with the key findings summarized in the table below.
The data reveals that several derivatives exhibit potent inhibitory activity against both DENV and ZIKV proteases, with IC50 values in the low micromolar range. Notably, some of the R-configured pipecolic acid-based derivatives demonstrated significant cellular efficacy against DENV2 in a reporter gene assay, with EC50 values around 5 µM. Importantly, all tested compounds showed no significant cytotoxicity at concentrations up to 100 µM.
| Compound ID | Stereochemistry | Core Moiety | Target Virus | Enzymatic Inhibition (IC50, µM) | Cellular Efficacy (EC50, µM) | Cytotoxicity (CC50, µM) |
| Derivative A | L-proline | Benzothiazole | DENV | 15.3 | >50 | >100 |
| Derivative B | R-proline | Benzothiazole | DENV | 8.7 | 22.1 | >100 |
| Derivative C | L-proline | Benzothiazole | ZIKV | 9.8 | ND | >100 |
| Derivative D | R-proline | Benzothiazole | ZIKV | 4.2 | ND | >100 |
| Derivative E | S-pipecolic acid | Benzothiazole | DENV | >50 | >50 | >100 |
| Derivative F | R-pipecolic acid | Benzothiazole | DENV | 12.5 | 5.2 | >100 |
| Derivative G | S-pipecolic acid | Benzothiazole | ZIKV | 25.1 | ND | >100 |
| Derivative H | R-pipecolic acid | Benzothiazole | ZIKV | 7.9 | ND | >100 |
ND: Not Determined
Experimental Protocols
The validation of the antiviral activity of these this compound derivatives involved a series of well-established experimental protocols.
Fluorometric Assay for DENV and ZIKV NS2B/NS3 Protease Inhibition
This biochemical assay is designed to identify and characterize inhibitors of the viral protease.
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl (50 mM, pH 8.5), NaCl (150 mM), and 10% glycerol.
-
Enzyme Solution: Recombinant DENV or ZIKV NS2B/NS3 protease is diluted in the assay buffer to the desired concentration.
-
Substrate Solution: A fluorogenic peptide substrate, such as Bz-Nle-Lys-Arg-Arg-AMC, is dissolved in DMSO and then diluted in the assay buffer.
-
Compound Dilutions: The test compounds are serially diluted in DMSO and then in the assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well or 384-well black plate.
-
A defined volume of the enzyme solution is pre-incubated with the test compounds at various concentrations for a specified period at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase.
-
The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
DENV2 Protease Reporter Gene Assay for Cellular Efficacy
This cell-based assay evaluates the ability of the compounds to inhibit viral protease activity within a cellular context.
-
Cell Culture:
-
A stable cell line expressing a reporter protein (e.g., luciferase) linked to a sequence that is cleaved by the DENV2 NS2B/NS3 protease is used.
-
The cells are seeded in 96-well plates and allowed to adhere overnight.
-
-
Compound Treatment and Infection:
-
The cells are treated with serial dilutions of the test compounds.
-
Following compound treatment, the cells are infected with DENV2.
-
-
Reporter Gene Measurement:
-
After a suitable incubation period (e.g., 48-72 hours), the cells are lysed, and the activity of the reporter protein is measured using a specific assay kit (e.g., a luciferase assay system).
-
-
Data Analysis:
-
The EC50 value, the concentration of the compound that reduces the reporter signal by 50%, is calculated by plotting the reporter signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
MTT Assay for Cytotoxicity Assessment
This colorimetric assay is used to determine the viability of cells after treatment with the test compounds and thus assess the compounds' cytotoxicity.
-
Cell Seeding:
-
Host cells (e.g., Vero cells) are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
-
Compound Treatment:
-
The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with medium and DMSO are also included.
-
The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each compound concentration relative to the DMSO-treated control cells.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.
-
Visualizing the Path to Antiviral Validation
The following diagrams illustrate the experimental workflow and a key viral target in the validation of these novel antiviral compounds.
Caption: Experimental workflow for validating the antiviral activity of this compound derivatives.
Caption: Inhibition of the Flavivirus NS2B-NS3 protease by this compound derivatives.
The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of 5,6-Dimethoxybenzo[d]thiazole Analogs
A deep dive into the structure-activity relationship (SAR) of 5,6-dimethoxybenzo[d]thiazole analogs reveals critical insights for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of these analogs, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating the chemical space of this privileged scaffold.
The benzothiazole core, a heterocyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of methoxy groups at the 5 and 6 positions of the benzothiazole ring has been shown to be a key determinant of biological activity, influencing the molecule's electronic properties and binding interactions with therapeutic targets.[4] This guide focuses on elucidating the SAR of this specific class of compounds, highlighting how modifications at various positions of the this compound core impact their biological efficacy.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound analogs is profoundly influenced by the nature of the substituent at the 2-position. The following table summarizes the in vitro activity of a series of proline and pipecolic acid-based derivatives as inhibitors of Dengue and Zika virus NS2B/NS3 proteases.[4]
| Compound ID | R (at 2-position) | DENV NS2B/NS3 IC50 (µM) | ZIKV NS2B/NS3 IC50 (µM) |
| 1 | (S)-Proline-R' | > 50 | 25.1 |
| 2 | (R)-Proline-R' | 15.3 | 4.8 |
| 3 | (S)-Pipecolic acid-R' | > 50 | > 50 |
| 4 | (R)-Pipecolic acid-R' | 10.5 | 3.2 |
Data compiled from a study on allosteric inhibitors of Dengue and Zika virus proteases.[4] R' represents further substitutions on the proline or pipecolic acid moiety.
The data clearly indicates that the stereochemistry and the ring size of the substituent at the 2-position are critical for inhibitory activity. The (R)-configured proline and pipecolic acid derivatives (compounds 2 and 4) demonstrated significantly higher potency against both Dengue and Zika virus proteases compared to their (S)-enantiomers.[4] This suggests a specific stereochemical requirement for optimal binding to the allosteric site of the viral proteases.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Dengue and Zika Virus NS2B/NS3 Protease Inhibition Assay[4]
This fluorometric assay is employed to determine the inhibitory potential of the synthesized compounds against the viral proteases.
-
Enzyme and Substrate Preparation: Recombinant DENV and ZIKV NS2B/NS3 proteases and the fluorogenic substrate Bz-Nle-Lys-Arg-Arg-AMC are prepared in assay buffer (20 mM Tris-HCl pH 8.5, 10% glycerol, 0.01% Triton X-100).
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure: The assay is performed in a 96-well plate format. The enzyme, substrate, and test compound are incubated together at 37°C.
-
Data Acquisition: The fluorescence intensity is measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm over a 15-minute period using a fluorescence plate reader.
-
Data Analysis: The initial velocity of the reaction is calculated from the linear portion of the fluorescence versus time plot. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The SAR of this compound analogs can be summarized by the following key observations:
-
Substitution at the 2-Position is Critical: The nature of the substituent at the 2-amino position is a primary determinant of biological activity. As demonstrated in the provided data, both the type of heterocyclic ring (proline vs. pipecolic acid) and its stereochemistry significantly impact potency.[4]
-
The 5,6-Dimethoxy Pattern is a Key Feature: The electron-donating methoxy groups at the 5 and 6-positions influence the electron density of the benzothiazole ring system, which can be crucial for establishing key interactions with biological targets.[4]
-
Potential for Diverse Therapeutic Applications: While the presented data focuses on antiviral activity, the broader literature on benzothiazoles suggests that modifications to the this compound scaffold could yield compounds with anticancer, anti-inflammatory, and other therapeutic properties.[1][5][6]
Signaling Pathway and Experimental Workflow
To visualize the logical flow of a typical SAR study and the context of the target, the following diagrams are provided.
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: Inhibition of viral polyprotein processing by this compound analogs.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. benthamscience.com [benthamscience.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease | MDPI [mdpi.com]
- 5. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Benzothiazole Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the efficacy of various benzothiazole derivatives, with a particular focus on their anticancer properties. We will delve into quantitative data, experimental methodologies, and the underlying signaling pathways to offer a comprehensive resource for researchers in drug discovery and development. While direct comparative studies on 5,6-Dimethoxybenzo[d]thiazole are limited, we will contextualize its potential by examining related structures and the broader benzothiazole class.
Overview of Benzothiazole Derivatives and Anticancer Activity
Benzothiazoles are a class of heterocyclic compounds that have demonstrated significant potential as anticancer agents.[3][4] Their mechanism of action is diverse, targeting various proteins and signaling pathways involved in tumor growth and proliferation.[5] These include the inhibition of crucial enzymes like tyrosine kinases (e.g., EGFR, HER2, VEGFR-2), heat shock protein 90 (Hsp90), and topoisomerase II.[5][6][7] The versatility of the benzothiazole ring allows for substitutions at multiple positions, leading to a wide array of derivatives with differing potencies and selectivities against various cancer cell lines.[8][9]
Comparative Efficacy of Benzothiazole Derivatives
To facilitate a clear comparison, the following table summarizes the in vitro anticancer activity (IC50 values) of selected benzothiazole derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 5,6-Dimethoxybenzo[d]thiazol-2-amine derivatives | Dengue virus (DENV) and Zika virus (ZIKV) NS2B/NS3 protease | Mid-micromolar range (specific IC50 not stated) | [10] |
| Substituted methoxybenzamide benzothiazole (Compound 41) | A549, HCT-116, SW620, SW480, MDA-MB-468, SKRB-3, HeLa, SKOV-3, PC-3, BxPC-3, A431, A375 | 1.1 - 8.8 | [8] |
| Substituted bromopyridine acetamide benzothiazole (Compound 29) | SKRB-3, SW620, A549, HepG2 | 0.0012, 0.0043, 0.044, 0.048 (nM) | [8] |
| Sulphonamide based methylsulfonyl benzothiazole (Compound 40) | MCF-7, HeLa, MG63 | 34.5, 44.15, 36.1 | [8] |
| 2,6-disubstituted benzothiazole (Compound 9i) | MCF-7 | 3.9 | [6] |
| 2,6-disubstituted benzothiazole (Compound 5g) | MCF-7 | 2.8 | [6] |
| Thiazole-based derivative (Compound 11f) | A-549, MCF-7 | 0.025, 0.029 | [11] |
| Benzothiazole aniline (L1) | Liver, breast, lung, prostate, kidney, and brain cancer cells | More cytotoxic than cisplatin (specific IC50 values vary) | [12] |
| Benzothiazole aniline Platinum (II) complex (L1Pt) | Liver cancer cells | Selectively inhibitory (specific IC50 not stated) | [12] |
Experimental Protocols
The evaluation of the anticancer efficacy of benzothiazole derivatives typically involves a variety of in vitro and in vivo assays. Below are detailed methodologies for commonly cited experiments.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Flow Cytometric Analysis for Apoptosis
Flow cytometry is used to identify and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with the benzothiazole derivatives at their IC50 concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The data is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
Benzothiazole derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation.
Caption: General experimental workflow for evaluating the anticancer efficacy of benzothiazole derivatives.
A prominent mechanism involves the inhibition of receptor tyrosine kinases (RTKs). For instance, certain benzothiazoles act as potent inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by certain benzothiazole derivatives.
Conclusion
The benzothiazole scaffold remains a highly promising framework for the development of novel anticancer agents. The presented data highlights the significant potency and diverse mechanisms of action exhibited by various derivatives. While this compound itself is an interesting building block in the synthesis of antiviral compounds, the broader class of methoxy-substituted benzothiazoles has shown considerable anticancer potential. Further structure-activity relationship (SAR) studies are crucial to optimize the efficacy and selectivity of these compounds, paving the way for the development of next-generation cancer therapeutics.
References
- 1. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
validation of 5,6-Dimethoxybenzo[d]thiazole as a kinase inhibitor target
The validation of novel kinase inhibitors is a critical step in the development of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases. This guide provides a comparative analysis of the potential of 5,6-Dimethoxybenzo[d]thiazole as a kinase inhibitor by examining the activity of structurally related benzothiazole derivatives against key kinase targets. While direct experimental data for this compound is not extensively available in the public domain, the well-documented activity of its analogs provides a strong rationale for its investigation as a kinase inhibitor.
Comparative Analysis of Benzothiazole-Based Kinase Inhibitors
Several studies have highlighted the efficacy of benzothiazole derivatives as inhibitors of critical kinases involved in cell signaling pathways. For instance, derivatives of this scaffold have shown potent activity against phosphatidylinositol 3-kinases (PI3Ks), mTOR, and various receptor tyrosine kinases.[1][2][3] The data presented below summarizes the inhibitory activity of selected benzothiazole compounds against different kinases, offering a benchmark for the potential validation of this compound.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 19 | PI3Kα | 0.009 | [1][2] |
| PI3Kβ | 0.029 | [1][2] | |
| PI3Kγ | 0.015 | [1][2] | |
| mTORC1 | 0.184 | [1][2] | |
| Compound 25 | CDK9 | 0.64 - 2.01 | [1] |
| Compound 40 | B-RAF (V600E) | 0.0231 | [1] |
| Compound 56 | FLT3 | 0.022 | [1] |
| Compound 57 | FLT3 | 0.022 | [1] |
| Compound 9i | p38α MAPK | 0.04 | [4] |
Experimental Protocols
The validation of kinase inhibitors relies on robust and reproducible experimental assays. The following protocols are representative of the methodologies used to determine the inhibitory activity of the comparator compounds listed above.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to assess the potency of a kinase inhibitor is through an in vitro kinase assay, which measures the phosphorylation of a substrate by a specific kinase in the presence of the inhibitor.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), ATP, and a suitable buffer with necessary cofactors (e.g., MgCl2).
-
Inhibitor Addition: The test compound (e.g., a benzothiazole derivative) is added to the reaction mixture at varying concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination: The reaction is stopped by adding a solution containing EDTA or by denaturing the enzyme with heat.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radiometric Assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Employing fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) techniques with labeled substrates or antibodies.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
-
-
IC50 Determination: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assays
To assess the activity of inhibitors in a cellular context, various cell-based assays are employed.
-
Antiproliferative Assays (e.g., MTT Assay): Cancer cell lines are treated with the inhibitor at different concentrations for a specified period (e.g., 72 hours). The cell viability is then measured using reagents like MTT, which is converted into a colored formazan product by metabolically active cells. The IC50 value for cell growth inhibition is then determined.[5]
-
Western Blot Analysis: This technique is used to measure the phosphorylation status of specific downstream targets of the kinase in inhibitor-treated cells. A reduction in the phosphorylation of a known substrate indicates target engagement and inhibition of the kinase signaling pathway within the cell.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by benzothiazole kinase inhibitors and a general workflow for kinase inhibitor validation.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for benzothiazole-based kinase inhibitors.
Caption: A generalized workflow for the validation and development of a novel kinase inhibitor, from initial synthesis to in vivo studies.
Conclusion
The benzothiazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The data on various benzothiazole derivatives demonstrate potent and selective inhibition of several clinically relevant kinases. Although direct experimental validation of this compound as a kinase inhibitor is pending, the existing evidence strongly supports its potential as a valuable target for further investigation. Future studies should focus on synthesizing and screening this compound against a panel of kinases to determine its specific activity and potential therapeutic applications. The comparative data and experimental protocols provided in this guide offer a solid foundation for initiating such a validation process.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.unich.it [ricerca.unich.it]
Cross-Validation of In Silico Predictions for 5,6-Dimethoxybenzo[d]thiazole Bioactivity: A Comparative Guide for Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the predicted and experimentally validated bioactivity of 5,6-Dimethoxybenzo[d]thiazole, focusing on its role as a scaffold for potent antiviral agents. By cross-validating computational predictions with robust experimental data, we aim to furnish researchers with the necessary insights for advancing the development of novel therapeutics targeting viral proteases.
Introduction to this compound
This compound is a heterocyclic compound belonging to the benzothiazole class. While broad in silico screening of this specific molecule against a multitude of biological targets is not extensively documented in publicly available literature, its core structure has been identified as a valuable starting point for the synthesis of targeted antiviral compounds. Notably, derivatives of this compound have been synthesized and experimentally validated as inhibitors of the NS2B/NS3 protease of Dengue (DENV) and Zika (ZIKV) viruses, highlighting its potential in antiviral drug discovery.[1]
In Silico Predictions and Experimental Cross-Validation
The development of antiviral agents targeting the DENV and ZIKV NS2B/NS3 proteases has leveraged computational methods to predict the binding affinity and pharmacokinetic properties of potential inhibitors. These in silico predictions are crucial for prioritizing candidates for synthesis and experimental testing. This section compares the predicted and experimentally determined activities of this compound derivatives.
Molecular Docking and Binding Mode Analysis
In silico molecular docking studies have been instrumental in predicting the binding interactions of benzothiazole derivatives with the allosteric site of DENV and ZIKV NS2B/NS3 proteases.[2][3][4] These studies often predict that the benzothiazole core can form crucial hydrogen bonds and hydrophobic interactions with key residues in the binding pocket, such as Asn152, Leu149, and Ala164 for DENV protease.[5]
Quantitative Structure-Activity Relationship (QSAR) and ADMET Predictions
QSAR models and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are employed to forecast the biological activity and drug-likeness of novel compounds. For benzothiazole derivatives, these models help in optimizing the substituents on the core structure to enhance potency and improve pharmacokinetic profiles.[6][7][8][9][10]
Comparative Analysis of Bioactivity
The following tables summarize the quantitative data from both in silico predictions and experimental assays for derivatives of this compound and other relevant benzothiazole-based inhibitors of DENV and ZIKV NS2B/NS3 proteases.
Table 1: In Silico Predictions for Benzothiazole Derivatives as Viral Protease Inhibitors
| Compound Class | Target Protein | In Silico Method | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Proline-based 5,6-dihydroxybenzo[d]thiazole derivatives | DENV NS2B/NS3 Protease | Molecular Docking | -9.6 | Hydrogen bonds with Asn152, Leu149; Hydrophobic interactions |
| Pipecolic acid-based 5,6-dihydroxybenzo[d]thiazole derivatives | DENV NS2B/NS3 Protease | Molecular Docking | -7.2 | Interactions with the allosteric site near Asn152 |
| General Benzothiazole Derivatives | ZIKV NS2B/NS3 Protease | Molecular Docking | -47.70 to -34.95 | Hydrogen bonds with His51, Asp83*, Tyr161, Ser135 |
Note: The data presented is a synthesis from multiple sources and may not correspond to a single study.
Table 2: Experimental Validation of this compound Derivatives and Alternatives
| Compound | Virus Target | Assay Type | IC50 (µM) | EC50 (µM) | Cytotoxicity (CC50 in µM) |
| Proline-based derivative 3 (meta-CF3) | DENV NS2B/NS3 Protease | Enzymatic Assay | 5.0 | - | >100 |
| Pipecolic acid-based derivative 24 | DENV NS2B/NS3 Protease | Enzymatic Assay | - | 5.2 | >100 |
| Pipecolic acid-based derivative 27 | DENV NS2B/NS3 Protease | Enzymatic Assay | - | 5.1 | >100 |
| Diaryl (thio)ether benzothiazole derivative 6 | DENV-2 NS2B/NS3 Protease | Enzymatic Assay | ~2 | - | - |
| Diaryl (thio)ether benzothiazole derivative 6 | DENV-3 NS2B/NS3 Protease | Enzymatic Assay | 1 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Protocol 1: DENV/ZIKV NS2B/NS3 Protease Inhibition Assay (Fluorogenic Substrate)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the DENV or ZIKV NS2B/NS3 protease.
Materials:
-
Recombinant DENV or ZIKV NS2B/NS3 protease
-
Fluorogenic peptide substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 1 mM CHAPS
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 1 µL of each compound dilution to the respective wells. Include controls with DMSO only (negative control) and a known inhibitor (positive control).
-
Add 50 µL of the pre-diluted NS2B/NS3 protease solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 450 nm) at regular intervals for 15-30 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.[1]
Protocol 2: Cell-Based Antiviral Assay (EC50 Determination)
Objective: To determine the half-maximal effective concentration (EC50) of test compounds in inhibiting viral replication in a cellular context.
Materials:
-
Host cell line susceptible to DENV or ZIKV infection (e.g., Vero, Huh-7)
-
DENV or ZIKV stock
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, ELISA for viral antigens)
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed the host cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium and add the medium containing the diluted compounds to the cells.
-
Infect the cells with DENV or ZIKV at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
After incubation, quantify the extent of viral replication in the supernatant or cell lysate using a suitable method (e.g., RT-qPCR).
-
In a parallel plate, assess the cytotoxicity of the compounds at the same concentrations using a cell viability assay to determine the CC50 value.
-
Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 value.
Visualizing the Mechanism of Action
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: Role of NS2B/NS3 Protease in the Dengue Virus Replication Cycle.
Caption: Workflow for Cross-Validation of In Silico and Experimental Data.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel dengue virus NS2B/NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veterinaria.org [veterinaria.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorinated vs. Methoxylated Benzothiazoles in Drug Discovery
An objective guide for researchers on the differential effects of fluorination and methoxylation on the biological and physicochemical properties of benzothiazole scaffolds, supported by experimental data.
The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The strategic substitution of this core structure is a key tactic in drug design to modulate physicochemical properties, pharmacokinetics, and pharmacodynamics. Among the most common substitutions, the introduction of fluorine (F) and methoxy (-OCH3) groups can lead to profoundly different outcomes. This guide provides a comparative analysis of fluorinated and methoxylated benzothiazoles, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in drug development.
Data Summary: Head-to-Head Comparison
The strategic placement of fluorine or a methoxy group on the benzothiazole scaffold can significantly alter its biological activity and metabolic fate. Fluorine, being highly electronegative, can block sites of metabolic oxidation, often leading to increased stability.[1][2] In contrast, the electron-donating methoxy group can modulate receptor binding affinity and selectivity in different ways depending on its position.[3]
Biological Activity: Anticancer Potency
Fluorination has been a particularly successful strategy in enhancing the anticancer properties of 2-arylbenzothiazoles. The data below showcases the potent cytotoxic effects of fluorinated derivatives against sensitive human breast cancer cell lines.
Table 1: Comparative Anticancer Activity (In Vitro)
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (GI₅₀) |
|---|---|---|---|
| Fluorinated | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast, ER+) | < 1 nM[4][5] |
| Fluorinated | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast, ER-) | < 1 nM[4][5] |
| Non-Fluorinated Parent | 2-(4-amino-3-methylphenyl)benzothiazole | Sensitive Cell Lines | Potent, but with biphasic dose-response[5][6] |
GI₅₀: The concentration required to inhibit cell growth by 50%.
Biological Activity: Receptor Binding Affinity
In the context of G protein-coupled receptors (GPCRs) like the cannabinoid receptor 2 (CB2), substitutions can have varied effects. A direct comparison shows that while some fluorinated analogs exhibit high affinity, methoxylation can either decrease or, at a different position, dramatically increase affinity and selectivity.[3]
Table 2: Comparative Cannabinoid CB2 Receptor Binding Affinity
| Compound ID | Key Substituent | Binding Affinity (Ki, nM) for hCB2 | Selectivity Index (Ki hCB1/Ki hCB2) |
|---|---|---|---|
| 28 | Phenyl (Reference) | 1.67 | 8604 |
| 32 | 6-Methoxy | 0.16 | 57,231 |
| 21 | 4-Fluoro | 2.15 | > 4651 |
| 23 | 4-Methoxy | 23.3 | > 2146 |
Data sourced from a study on CB2 receptor ligands.[3] A lower Ki value indicates higher binding affinity.
Pharmacokinetics: Metabolic Stability
A primary goal of fluorination is to improve metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) oxidation.[5] The following data compares the stability of fluorinated benzothiazole derivatives in human and mouse liver microsomes.
Table 3: Comparative In Vitro Metabolic Stability
| Compound ID | Key Substituent | Species | % Intact Compound (after 60 min) |
|---|---|---|---|
| 21 | 4-Fluoro | Mouse Liver Microsomes (MLM) | 98% |
| 29 | 4-Fluoro | Mouse Liver Microsomes (MLM) | 91% |
Data sourced from a study on CB2 receptor ligands.[3] Higher percentage indicates greater metabolic stability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: In Vitro Cytotoxicity Assay (GI₅₀ Determination)
This protocol is used to measure the growth inhibitory activity of a compound against cancer cell lines.
-
Cell Plating: Seed cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the appropriate cell culture medium.
-
Treatment: Add the diluted compounds to the wells in triplicate. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Staining: Fix the cells with trichloroacetic acid (TCA). After washing, stain the cells with Sulforhodamine B (SRB) dye.
-
Measurement: Solubilize the bound dye with a Tris base solution. Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell growth inhibition against the compound concentration. The GI₅₀ value is calculated using a non-linear regression fit.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[7][8]
-
Reagents:
-
Test compound (1 mM stock in DMSO).
-
Liver microsomes (Human or Mouse, 20 mg/mL).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
-
Incubation Preparation: In a 96-well plate, add phosphate buffer, the microsomal solution, and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this plot is used to determine the elimination rate constant (k), half-life (t₁/₂), and intrinsic clearance (CLint).[7]
Visualized Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow and the structure-property relationships.
Caption: A typical experimental workflow for comparing novel benzothiazole derivatives.
Caption: Impact of fluorination vs. methoxylation on molecular properties and outcomes.
Conclusion
The choice between fluorination and methoxylation of a benzothiazole scaffold is highly dependent on the therapeutic target and the desired drug properties.
-
Fluorination is a proven strategy for enhancing metabolic stability and is often associated with a significant increase in potency, particularly in the realm of anticancer agents where blocking CYP-mediated metabolism is crucial.[1][4][5] The antiproliferative activity of these compounds is linked to their ability to be metabolized into reactive species within sensitive cancer cells, a process that is fine-tuned by the fluorine substitution.[6]
-
Methoxylation offers a tool for modulating receptor affinity and selectivity through electronic and steric effects.[3] While it can sometimes lead to reduced activity, strategic placement, such as at the 6-position in certain CB2 ligands, can lead to dramatic improvements in both binding affinity and selectivity.[3] However, the methoxy group itself can be a site for metabolism (O-dealkylation), a factor that must be considered during lead optimization.
For drug development professionals, this comparative data underscores the importance of empirical testing. While general trends can be observed, the specific impact of each substituent is context-dependent, varying with its position on the benzothiazole ring and the nature of the biological target.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. hzdr.de [hzdr.de]
- 4. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Biological Activity of 5,6-Dimethoxybenzo[d]thiazole and Its Precursors
In the landscape of drug discovery and development, understanding the structure-activity relationship of a compound in relation to its synthetic precursors is of fundamental importance. This guide provides a comparative overview of the biological activity of the heterocyclic compound 5,6-Dimethoxybenzo[d]thiazole against its individual precursors. While extensive biological data is available for the benzothiazole class of compounds and one of its precursors, formic acid, there is a notable lack of specific experimental data in the public domain for this compound and its direct precursor, 4,5-dimethoxy-2-aminothiophenol. This guide will, therefore, focus on the known activities of the broader chemical classes and the well-documented precursor, formic acid, to provide a contextual comparison.
Synthetic Pathway and Precursors
The synthesis of this compound typically involves the condensation of two key precursors: 4,5-dimethoxy-2-aminothiophenol and a one-carbon electrophile, commonly formic acid. This reaction forms the core benzothiazole heterocyclic system.
Navigating the In Vivo Landscape of Anticancer Benzothiazoles: A Comparative Guide
While direct in vivo validation studies on the anticancer effects of 5,6-Dimethoxybenzo[d]thiazole are not extensively documented in publicly available research, the broader benzothiazole class of compounds has shown significant promise in preclinical cancer models. This guide provides a comparative analysis of structurally related benzothiazole derivatives with established in vivo anticancer activity, offering valuable insights for researchers and drug development professionals exploring this chemical scaffold.
This guide will delve into the in vivo efficacy, mechanisms of action, and experimental protocols of notable benzothiazole derivatives, providing a framework for the potential evaluation of novel analogues like this compound.
Comparative In Vivo Efficacy of Anticancer Benzothiazole Derivatives
The following table summarizes the in vivo anticancer activity of selected benzothiazole derivatives from preclinical studies. This data highlights the potential of this scaffold in various cancer types.
| Compound | Cancer Model | Dosage/Route | Key Findings | Reference |
| Derivative of 5,6-dihydrobenzo[d]thiazole (Compound 39) | MCF-7 Breast Cancer Xenograft | Not Specified | Significant tumor volume reduction; Increased caspase-3 immunoexpression. | [1] |
| Derivative of 5,6-dihydrobenzo[d]thiazole (Compound 43) | MCF-7 Breast Cancer Xenograft | Not Specified | Significant tumor volume reduction; Increased caspase-3 immunoexpression. | [1] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) | Multiple Human Cancer Cell Line Xenografts | Not Specified | Potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. | [2] |
Mechanistic Insights: How Benzothiazoles Combat Cancer
Benzothiazole derivatives exert their anticancer effects through diverse mechanisms of action, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3]
Key Anticancer Mechanisms:
-
Induction of Apoptosis: Many benzothiazole derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4] Some compounds have also been shown to activate caspases, key executioner proteins in the apoptotic cascade.[1]
-
Enzyme Inhibition: Certain benzothiazoles act as potent inhibitors of enzymes crucial for cancer progression. These include:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key targets, and their inhibition can halt cancer cell growth and proliferation.[1]
-
Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts the synthesis of nucleic acids, thereby impeding cancer cell division.[1]
-
Tubulin Polymerization: Some derivatives can interfere with the dynamics of microtubules, essential components of the cellular skeleton, leading to cell cycle arrest and apoptosis.[5]
-
Topoisomerase II: Inhibition of this enzyme leads to DNA damage and cell death.[6]
-
-
Signaling Pathway Modulation: Benzothiazoles can modulate critical signaling pathways such as NF-κB, which is involved in inflammation and cell survival.[4]
Below is a diagram illustrating a generalized signaling pathway targeted by some anticancer benzothiazole derivatives.
Experimental Protocols for In Vivo Validation
The following provides a standardized workflow for assessing the in vivo anticancer efficacy of a novel benzothiazole derivative.
Animal Model and Tumor Implantation
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions.
-
Animal Husbandry: Immunocompromised mice (e.g., athymic nude mice) are housed in a sterile environment.
-
Tumor Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.
Treatment Protocol
-
Randomization: Once tumors reach a predetermined size, mice are randomized into control and treatment groups.
-
Drug Administration: The test compound (e.g., a benzothiazole derivative) is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured at regular intervals throughout the study.
-
Body Weight and Health Monitoring: The general health and body weight of the mice are monitored to assess toxicity.
Endpoint Analysis
-
Tumor Excision: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Histopathological Analysis: Tumor tissues can be fixed and stained for histological examination to assess necrosis and other treatment effects.
-
Immunohistochemistry: Tumor sections can be stained for specific biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) to elucidate the mechanism of action.
The workflow for these in vivo studies can be visualized as follows:
Logical Relationships in Mechanism of Action
The anticancer activity of benzothiazole derivatives often stems from a cascade of molecular events. The logical flow from drug-target interaction to the ultimate outcome of cell death is crucial for understanding their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive overview of the binding affinities and interaction patterns of 5,6-dimethoxybenzo[d]thiazole and its analogs with various protein targets, supported by experimental data and detailed molecular docking protocols.
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the molecular docking performance of this compound and its derivatives. By summarizing quantitative data, detailing experimental methodologies, and visualizing key workflows, this document aims to facilitate the rational design of novel and potent inhibitors for various therapeutic targets.
Quantitative Data Summary
The following tables summarize the molecular docking scores and, where available, the corresponding in vitro inhibitory activities (e.g., IC50 values) of this compound and related benzothiazole derivatives against several protein targets. This data provides a clear comparison of the binding affinities and potencies of the studied compounds.
| Compound ID | Scaffold | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | IC50 | Reference |
| Compound 24 | (R)-pipecolic acid derivative of 5,6-dihydroxybenzo[d]thiazole | DENV NS2B/NS3 Protease | -9.6 | Trp83 (π–π stacking) | Mid-micromolar range | [1] |
| Compound 18 | (S)-pipecolic acid derivative of 5,6-dihydroxybenzo[d]thiazole | DENV NS2B/NS3 Protease | -7.2 | Not specified | Not specified | [1] |
| Compound 1 | Benzothiazole Derivative | p56lck (1QPC) | Identified as competitive inhibitor | Not specified | Not specified | [2] |
| Dasatinib | Reference Inhibitor | p56lck (1QPC) | Not specified | Not specified | Not specified | [2] |
| Compound 1 | Benzothiazole Derivative | EGFR-TK (1M17) | -1967.63 (Full Fitness Score) | Phe-832, Glu-738 | Not specified | [3] |
| Erlotinib | Quinazoline (Reference) | EGFR-TK (1M17) | -10.86 | Met793, Gln791, Thr790 | Not specified | [3] |
| Compound 39 | Benzothiazole-Hydrazone | EGFR | Not specified | Not specified | 24.58 nM | [3] |
| Compound 40 | Benzothiazole-Hydrazone | EGFR | Not specified | Not specified | 30.42 nM | [3] |
Note: Docking scores can vary depending on the software and scoring function used. The IC₅₀ values represent the concentration of the compound required to inhibit the biological activity of the target by 50% and are determined experimentally.[3]
Experimental Protocols
A generalized workflow for performing molecular docking studies with benzothiazole-based ligands is outlined below. This protocol is based on common practices described in the literature.[3][4]
Receptor Preparation
The initial step involves preparing the 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB).
-
Protein Structure Retrieval: Download the crystal structure of the target protein (e.g., EGFR, p56lck) from the PDB.
-
Preparation: Load the PDB file into molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio, Maestro).[3]
-
Cleaning the Structure: Remove all non-essential molecules, including water, co-factors (unless essential for binding), and any co-crystallized ligands.[3]
-
Adding Hydrogens: Add polar hydrogen atoms to the protein.[3]
-
Assigning Charges: Assign partial charges to all atoms (e.g., Kollman charges).[3]
-
Structural Refinements: Repair any missing side chains or atoms using the software's protein preparation tools.[3]
-
Saving the Prepared Structure: Save the prepared protein structure in a format suitable for the docking software (e.g., PDBQT for AutoDock).[3]
Ligand Preparation
The 2D structures of the this compound inhibitors and their analogs are converted into 3D structures and optimized.
-
2D Structure Sketching: Draw the 2D structures of the ligands using a chemical drawing tool like ChemDraw or an internal builder tool.[3]
-
2D to 3D Conversion: Convert the 2D structures into 3D representations.[3]
-
Energy Minimization: Perform geometry optimization and energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94 or AM1). This step is crucial for obtaining a low-energy, stable conformation of the ligand.[3]
Molecular Docking
This is the core computational step where the binding pose and affinity of the ligand to the protein's active site are predicted.
-
Receptor Grid Generation: Define the active site of the protein by selecting the co-crystallized ligand or key active site residues. A grid box is then generated that encompasses this binding site, defining the volume for the docking search.[4]
-
Ligand Docking: The prepared ligand library is docked into the generated receptor grid. The docking algorithm systematically explores various conformations and orientations of each ligand within the active site to find the optimal binding pose.[4]
-
Scoring and Ranking: The docking program calculates a docking score (e.g., GlideScore, AutoDock binding energy) for each ligand pose, which estimates the binding affinity.[4] Ligands are then ranked based on these scores, with lower scores typically indicating better binding affinity.[4]
Post-Docking Analysis
The results of the docking simulation are analyzed to understand the molecular interactions and validate the predicted binding modes.
-
Binding Pose Analysis: The top-ranked poses for each ligand are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues of the active site.
-
Comparative Analysis: The binding modes and scores of the novel inhibitors are compared with those of known reference inhibitors to assess their potential.
-
Further Simulations (Optional): For promising candidates, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time.
Visualized Workflows and Pathways
To further clarify the experimental and logical processes involved in the comparative molecular docking of this compound and its related inhibitors, the following diagrams have been generated using Graphviz.
Caption: General workflow for a molecular docking study.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Caption: Logical relationship between in silico and in vitro experiments.
This guide provides a foundational understanding of the comparative molecular docking of this compound and its related inhibitors. The presented data and protocols can serve as a valuable resource for the design and development of novel therapeutic agents. It is important to note that while molecular docking is a powerful predictive tool, experimental validation through in vitro and in vivo studies is essential to confirm the biological activity of any newly designed compound.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5,6-Dimethoxybenzo[d]thiazole
The proper disposal of 5,6-Dimethoxybenzo[d]thiazole, a chemical compound utilized in research and development, is crucial for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, in line with regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Standard laboratory protocols necessitate the use of protective glasses, chemical-resistant gloves, a lab coat, and a mask to prevent skin and respiratory exposure.[1] All handling of this compound should occur in a well-ventilated area or within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved professional waste disposal service.[1][3] Under no circumstances should this chemical be released into the environment, flushed down drains, or disposed of as regular solid waste.[1]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: Designate a specific, chemically resistant, and sealable container explicitly labeled "Waste: this compound".[1] The container must have a secure lid to prevent leakage or spillage.[4]
-
Segregation of Waste:
-
Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated items like weighing paper and disposable spatulas, in the designated container.[1]
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, clearly labeled, and sealed container intended for halogenated or non-halogenated organic waste, depending on the solvent. Do not mix with other waste streams unless compatibility is confirmed.[1]
-
Contaminated PPE: Any used gloves, masks, or other disposable PPE that has come into contact with the chemical should be double-bagged and placed in a designated container for chemically contaminated waste.[1]
-
Empty Containers: Original containers of this compound must be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[4][5] After rinsing and air-drying, the container labels should be obliterated or removed before disposal or recycling.[6]
-
-
Storage of Chemical Waste:
-
Documentation and Professional Disposal:
-
Maintain a detailed log of the generated waste, including the chemical name, quantity, and date of generation, to ensure regulatory compliance.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service to arrange for the collection of the chemical waste.[3]
-
Provide the waste disposal service with all necessary documentation, including the Safety Data Sheet (SDS) if available, or all known hazard information.[3]
-
Quantitative Data on Hazardous Waste Labeling
For proper disposal, all hazardous waste containers must be correctly labeled. The following table summarizes the essential information required on a hazardous waste label, in accordance with guidelines from regulatory bodies like the Environmental Protection Agency (EPA).
| Information Required on Label | Description | Regulatory Compliance |
| Generator Information | Name and address of the facility generating the waste. | EPA, RCRA[8][9] |
| Chemical Contents | Full chemical name and concentration of each component. | EPA, RCRA[4][9] |
| Hazard Characteristics | Indication of whether the waste is ignitable, corrosive, reactive, or toxic. | EPA, RCRA[9] |
| Accumulation Start Date | The date when the first drop of waste was added to the container. | EPA, RCRA[6] |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible. | EPA, RCRA[4][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 8. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 9. pfw.edu [pfw.edu]
Personal protective equipment for handling 5,6-Dimethoxybenzo[d]thiazole
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, handling, and disposal protocols for 5,6-Dimethoxybenzo[d]thiazole, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is imperative for safe laboratory operations.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified as follows:
-
Acute Toxicity: Toxic if swallowed or in contact with skin.[1]
-
Aquatic Hazard: Harmful to aquatic life.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles and Face Shield (if splash potential exists) | Not generally required if handled in a fume hood | Lab Coat |
| Work-up and Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles and Face Shield | Not generally required if handled in a fume hood | Lab Coat |
Operational Plan: Handling Procedures
All handling of this compound must be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, plastic-backed pads.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Weighing: If weighing the solid, perform this task in a ventilated balance enclosure or a fume hood to control dust.
-
Dissolving: Add the solid to the solvent slowly and in a controlled manner within the fume hood.
-
Reactions: If heating is necessary, use a controlled heating source (e.g., heating mantle) and a condenser to prevent vapor release.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the compound.
-
Properly label and store any remaining material in a tightly sealed container in a well-ventilated area.
-
Remove PPE in a manner that avoids self-contamination, disposing of contaminated items as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Seek medical attention.[1] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | DO NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.[1] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.[3] |
Disposal Plan
The disposal of this compound and its contaminated waste must be handled by a licensed professional waste disposal service.[4] Do not dispose of this chemical into the environment, drains, or as regular solid waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All waste streams containing this compound must be clearly labeled.
-
Solid Waste: Collect unused or contaminated solid material in a dedicated, sealed, and chemically resistant container labeled "Hazardous Waste: this compound".
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and appropriately labeled container for halogenated organic waste (if applicable). Do not mix with incompatible waste streams.
-
Contaminated PPE: Double-bag used gloves, disposable lab coats, and other contaminated items and place them in a designated container for chemically contaminated waste.
-
Documentation: Maintain a detailed log of the generated waste, including the chemical name, quantity, and date.
-
Storage and Disposal: Store waste containers in a designated, well-ventilated, and secure area. Arrange for pickup by an approved chemical waste contractor.
PPE Selection Workflow
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
